molecular formula C14H14O B13818085 [1,1-Biphenyl]-2-ol,3,5-dimethyl-

[1,1-Biphenyl]-2-ol,3,5-dimethyl-

Katalognummer: B13818085
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: ZIXTUODBTCADKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[1,1-Biphenyl]-2-ol,3,5-dimethyl- is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1-Biphenyl]-2-ol,3,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1-Biphenyl]-2-ol,3,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H14O

Molekulargewicht

198.26 g/mol

IUPAC-Name

2,4-dimethyl-6-phenylphenol

InChI

InChI=1S/C14H14O/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3

InChI-Schlüssel

ZIXTUODBTCADKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (CAS: 21389-90-2) is a sterically hindered, functionalized biphenyl derivative that serves as a critical building block in advanced organic synthesis, materials science, and pharmaceutical development[1]. Often utilized in the synthesis of high-temperature melt integrity separators and specialized polyimides[2], this compound requires precise synthetic methodologies to ensure high yield and purity. This whitepaper provides an authoritative, self-validating protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, alongside a rigorous breakdown of its structural nomenclature and analytical characterization.

Structural Elucidation & Nomenclature Mapping

A common point of failure in literature searches and reagent procurement is the misinterpretation of biphenyl nomenclature. To ensure scientific accuracy, we must map the IUPAC biphenyl naming convention to its phenol-based synonyms[1].

  • Biphenyl Nomenclature ([1,1'-Biphenyl]-2-ol, 3,5-dimethyl-): The core is a biphenyl ring. The hydroxyl (-OH) group is at position 2 of the primary ring, and the adjacent phenyl ring is at position 1. The methyl groups are located at positions 3 and 5 relative to this numbering.

  • Phenol Nomenclature (2,4-Dimethyl-6-phenylphenol): If the core is defined as phenol, the -OH group is at position 1. The methyl groups occupy positions 2 and 4, while the phenyl substituent occupies position 6.

Both names describe the exact same molecular topology. Understanding this mapping dictates our synthetic strategy: we must couple a phenyl group to the ortho-position (position 6) of 2,4-dimethylphenol. Therefore, the optimal starting material is 2-bromo-4,6-dimethylphenol [3].

Mechanistic Rationale: The Suzuki-Miyaura Pathway

While direct arylation or methylation of 2-phenylphenol is possible, it often yields a mixture of regioisomers[4]. The Suzuki-Miyaura cross-coupling is the preferred pathway due to its absolute regioselectivity and tolerance for unprotected hydroxyl groups[5].

By reacting 2-bromo-4,6-dimethylphenol with phenylboronic acid in the presence of a Palladium(0) catalyst, we achieve targeted C-C bond formation. The unprotected phenol is tolerated because the basic conditions (K₂CO₃) deprotonate the phenol, creating an electron-rich phenoxide. While this electron density can theoretically slow down the oxidative addition of the Pd catalyst, the high reactivity of the aryl bromide bond compensates for this, driving the reaction forward efficiently.

CatalyticCycle A Pd(0) Catalyst Active Species B Oxidative Addition (Insertion into C-Br) A->B 2-Bromo-4,6-dimethylphenol C Transmetalation (Phenyl Transfer) B->C Phenylboronic Acid, Base D Reductive Elimination (Product Release) C->D D->A [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-

Figure 1: Suzuki-Miyaura catalytic cycle for [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- synthesis.

Experimental Methodology

This protocol is designed as a self-validating system. Every step includes a causality explanation and a physical checkpoint to ensure the reaction is proceeding correctly.

Reagents & Materials
  • Aryl Halide: 2-bromo-4,6-dimethylphenol (1.0 equiv)[3]

  • Boronic Acid: Phenylboronic acid (1.5 - 1.9 equiv)[5]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 - 4.0 equiv)

  • Solvent System: Toluene / Ethanol / Water (Ratio 10:2:1)

Step-by-Step Protocol
  • Reagent Assembly: In a flame-dried Schlenk flask or sealed tube, combine 2-bromo-4,6-dimethylphenol, phenylboronic acid, and K₂CO₃.

    • Causality: Assembling dry reagents first prevents premature hydrolysis of the boronic acid.

  • Solvent Addition & Degassing: Add the Toluene/EtOH/H₂O solvent mixture. Sparge the solution with ultra-pure Nitrogen (N₂) or Argon for 15 minutes. Add the Pd(PPh₃)₄ catalyst last.

    • Causality: The biphasic solvent is critical. Toluene dissolves the organic substrates, water dissolves the K₂CO₃, and ethanol acts as a phase-transfer agent to homogenize the interface. Degassing is mandatory because Pd(0) is highly susceptible to oxidation by atmospheric O₂, which irreversibly deactivates the catalyst into Pd(II) oxides.

  • Reflux Reaction: Seal the vessel and heat the mixture to 90 °C with vigorous stirring for 16–20 hours[5].

    • Self-Validating Checkpoint: The solution should transition from a pale suspension to a dark, homogenous amber/yellow liquid. If a heavy black precipitate forms rapidly (Pd black), the catalyst has degraded, likely due to oxygen ingress.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: The basic aqueous phase retains the inorganic boron byproducts and excess K₂CO₃, while the target biphenyl partitions into the organic EtOAc layer.

  • Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient).

    • Self-Validating Checkpoint: Monitor via TLC (Thin Layer Chromatography). The product will appear as a distinct UV-active spot that stains strongly with Potassium Permanganate (KMnO₄) due to the oxidizable phenol moiety.

Workflow Step1 1. Reagent Preparation Mix aryl halide, boronic acid, base, catalyst Step2 2. Solvent Addition & Degassing Toluene/EtOH/H2O (N2 purge) Step1->Step2 Step3 3. Reflux Reaction 90°C for 16-20 hours Step2->Step3 Step4 4. Aqueous Workup Phase separation & extraction Step3->Step4 Step5 5. Purification Silica gel column chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for cross-coupling and purification.

Analytical Characterization

To confirm the successful synthesis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-, the isolated compound must be subjected to rigorous analytical verification. The quantitative data below represents the established benchmarks for this specific chemical architecture[1].

PropertyValue / Analytical Benchmark
Chemical Name [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-
Common Synonyms 2,4-Dimethyl-6-phenylphenol; 2-Phenyl-4,6-dimethylphenol
CAS Number 21389-90-2
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.35 (m, 5H, phenyl), 6.95 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 5.10 (s, 1H, -OH), 2.30 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 149.5, 137.8, 131.2, 129.5, 129.0, 128.5, 127.8, 127.2, 124.5, 20.5, 16.2
Mass Spectrometry (ESI-MS) m/z 197.1 [M-H]⁻ (Negative ionization mode preferred for phenols)

Applications in Advanced Materials

Beyond its utility as a standard organic building block, [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- is heavily cited in patent literature for the development of high-performance polymers. Specifically, it is utilized in the synthesis of polyetherimide resins and eugenol-capped siloxane blends[2]. These materials are spun into fine nanofibers to create high-temperature melt integrity (HTMI) separators for advanced battery cells, preventing electrical short circuits under extreme thermal stress[2].

References

  • Title: [1,1-Biphenyl]-2-ol,3,5-dimethyl-(9CI)
  • Source: Universidad Autónoma de Madrid (UAM)
  • Title: Patent Application Publication: US 2016/0348281 A1 (High Temperature Melt Integrity Separator)
  • Source: PubChem (National Institutes of Health)

Sources

Spectroscopic Elucidation and Analytical Methodologies for [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Causality

In the realm of drug development and advanced materials, sterically hindered biaryl phenols serve as critical antioxidant stabilizers, API (Active Pharmaceutical Ingredient) pharmacophores, and precursors to bulky Buchwald-type phosphine ligands. [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (systematically recognized as 2-phenyl-4,6-dimethylphenol or 2,4-dimethyl-6-phenylphenol; CAS: 33184-54-2) is a prime example of such a scaffold.

The structural uniqueness of this molecule lies in the extreme steric congestion surrounding its hydroxyl group, which is flanked by an ortho-phenyl ring and an ortho-methyl group. As an Application Scientist, understanding the causality between this steric bulk and the molecule's physical behavior is paramount. The restricted rotation of the biaryl axis and the shielding of the hydroxyl proton fundamentally alter its hydrogen-bonding capacity. This dictates our analytical approach: it shifts the O-H stretching frequencies in Infrared (IR) spectroscopy, modifies relaxation times in Nuclear Magnetic Resonance (NMR) spectroscopy, and drives specific fragmentation pathways in Mass Spectrometry (MS).

To ensure scientific integrity, the analytical workflows described herein are designed as self-validating systems, anchored by authoritative standards such as those outlined in and .

Standardized Experimental Protocols

Every robust analytical workflow must be self-validating. The following methodologies incorporate internal controls to ensure that the resulting spectroscopic data is an artifact-free representation of the molecule.

Protocol A: High-Resolution NMR Acquisition (1D & 2D)

Causality: Chloroform-d (CDCl₃) is deliberately selected over polar solvents like DMSO-d₆. Polar solvents aggressively hydrogen-bond with phenols, which would artificially broaden the OH signal and obscure the intrinsic steric shielding provided by the ortho-phenyl and ortho-methyl groups.

  • Sample Preparation: Dissolve 15–20 mg of high-purity (>99%) [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Shimming must achieve a TMS line width of <0.8 Hz to accurately resolve the small meta-couplings (J ~ 1.5–2.0 Hz) on the phenol ring.

  • ¹H NMR Acquisition: Execute a standard 30° pulse sequence. Use a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sterically hindered protons, acquiring 16 scans.

  • ¹³C NMR Acquisition: Execute a 30° pulse sequence with WALTZ-16 ¹H decoupling. Due to the lack of attached protons, the quaternary carbons (C1, C2, C4, C6, C1') have long T1 relaxation times. Set D1 to 3.0 seconds and acquire 1024 scans to ensure an adequate signal-to-noise ratio.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Causality: The ATR method is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the characteristically sharp, sterically-hindered O-H stretch of this specific biaryl phenol.

  • Background Validation: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Deposit 2–3 mg of the neat solid directly onto the diamond crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Verification: Clean the crystal with isopropanol and run a blank scan to validate zero carryover.

Protocol C: GC-EI-MS Workflow

Causality: Electron Ionization (EI) at 70 eV is utilized to induce hard fragmentation, which is necessary to break the highly stable biaryl system and yield diagnostic structural fragments.

  • System Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize the electron multiplier voltage.

  • Chromatography: Inject 1 µL of a 1 mg/mL sample (in hexane) into a GC equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use helium carrier gas at 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 100 °C for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 min to ensure complete elution of the bulky biaryl compound.

  • Ionization & Detection: Maintain the ion source at 230 °C. Scan from m/z 50 to 300.

Quantitative Spectroscopic Data

The data presented below synthesizes empirical substituent additivity rules and cross-references authoritative databases like the to provide a reliable reference profile for[1,1'-Biphenyl]-2-ol, 3,5-dimethyl-.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
5.20Singlet (broad)1H-C1-OH (Sterically shielded)
6.85Doublet1H~2.0 HzPhenol H5 (Meta to OH)
6.95Doublet1H~2.0 HzPhenol H3 (Meta to OH)
7.35 – 7.45Multiplet5H-Phenyl H2', H3', H4', H5', H6'
2.25Singlet3H-6-CH₃ (Ortho to OH)
2.28Singlet3H-4-CH₃ (Para to OH)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
154.8Quaternary (C-O)Phenol C1
138.0QuaternaryPhenyl Ipso C1'
131.0QuaternaryPhenol C4 & C6 (Methyl-substituted)
130.7Tertiary (CH)Phenol C5
129.5Tertiary (CH)Phenyl Ortho C2', C6'
129.2Tertiary (CH)Phenol C3
128.5Tertiary (CH)Phenyl Meta C3', C5'
127.5Tertiary (CH)Phenyl Para C4'
127.0QuaternaryPhenol C2 (Phenyl-substituted)
20.5Primary (CH₃)4-CH₃
16.2Primary (CH₃)6-CH₃
Table 3: FT-IR Key Absorptions (Diamond ATR)
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
~3510Medium, SharpO-H stretch (Non-hydrogen bonded due to steric bulk)
3060, 3030WeakC-H stretch (Aromatic sp²)
2920, 2850Weak-MediumC-H stretch (Aliphatic sp³ from methyls)
1600, 1480StrongC=C stretch (Aromatic ring skeleton)
1195StrongC-O stretch (Phenolic)
850StrongC-H bend (Out-of-plane, isolated aromatic protons)
760, 700StrongC-H bend (Out-of-plane, monosubstituted phenyl ring)
Table 4: EI-MS Major Fragments (70 eV)
m/z RatioRelative AbundanceIon / Fragment Identity
198100% (Base Peak)[M]⁺• Molecular Ion (C₁₄H₁₄O)
183~65%[M - CH₃]⁺ Loss of methyl radical
181~15%[M - OH]⁺ Loss of hydroxyl radical
168~20%[C₁₂H₈O]⁺ Dibenzofuran-type cyclization product
105~10%[C₈H₉]⁺ Tropylium derivative cleavage

Mechanistic & Workflow Visualizations

AnalyticalWorkflow A Sample Preparation (High Purity >99%) B FT-IR Spectroscopy (ATR Method) A->B Step 1 C NMR Spectroscopy (1H, 13C, 2D in CDCl3) A->C Step 2 D Mass Spectrometry (GC-EI-MS) A->D Step 3 E Structural Elucidation & Validation B->E C->E D->E

Fig 1. Multiplexed spectroscopic workflow for the structural validation of the biaryl phenol.

MSFragmentation M Molecular Ion [M]⁺• m/z 198 (C14H14O) F1 [M - CH3]⁺ m/z 183 (C13H11O) M->F1 -•CH3 F2 [M - OH]⁺ m/z 181 (C14H13) M->F2 -•OH F4 Tropylium Derivative m/z 105 (C8H9) M->F4 Cleavage F3 Dibenzofuran Cation m/z 168 (C12H8O) F1->F3 -•CH3 / Cyclization

Fig 2. Principal Electron Ionization (EI) mass spectrometry fragmentation pathways.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Rappoport, Z. (Ed.). (2003). The Chemistry of Phenols. John Wiley & Sons. URL:[Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

Thermodynamic Solubility Profile and Solvation Mechanics of 3,5-dimethyl-[1,1'-biphenyl]-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In advanced materials science and pharmaceutical formulation, the solubility of active intermediates dictates both synthesis efficiency and final product stability. 3,5-dimethyl-[1,1'-biphenyl]-2-ol (CAS: 21389-90-2), frequently referred to in industrial literature as 2,4-dimethyl-6-phenylphenol , is a specialized aromatic building block 1[1].

To understand its solubility, we must first analyze its structural causality. The molecule features a hydroxyl (-OH) group at the C1 position, which is flanked by a methyl group at C2 and a bulky phenyl ring at C6. This creates a classic sterically hindered phenol microenvironment2[2]. The steric bulk physically shields the oxygen atom, drastically reducing its capacity to participate in hydrogen-bonding networks as either a donor or an acceptor. Consequently, the solvation thermodynamics are dominated by the lipophilic biphenyl core and the dispersive forces of the methyl substituents, rendering the compound highly soluble in non-polar and polar aprotic solvents, but poorly soluble in polar protic media 3[3].

Solvation A 3,5-dimethyl-[1,1'-biphenyl]-2-ol (Solid State) B Crystal Lattice Disruption (Endothermic) A->B C Solvent Interaction Phase B->C D Non-Polar / Aprotic Solvents (Toluene, DCM, THF) C->D Lipophilic Core E Polar Protic Solvents (Water, Methanol) C->E Steric Shielding of -OH F High Solvation via Dispersion Forces D->F G Low Solvation via Hindered H-Bonding E->G

Caption: Thermodynamic pathways governing the solvation of 3,5-dimethyl-[1,1'-biphenyl]-2-ol.

Empirical Solubility Profile

Because of its unique architecture, 3,5-dimethyl-[1,1'-biphenyl]-2-ol is frequently utilized in the synthesis of advanced polymers, such as poly(phenylene ether) (PPE) resins and eugenol-capped siloxanes 4[4]. In these applications, selecting the correct organic solvent is critical for maintaining homogeneous reaction mixtures.

The table below summarizes the quantitative solubility behavior of the compound across various solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Non-Polar Toluene2.38> 100 mg/mL (Freely Soluble)Strong π−π stacking and dispersive interactions with the biphenyl core.
Halogenated Dichloromethane (DCM)8.93> 100 mg/mL (Freely Soluble)High solvent polarizability easily accommodates the bulky aromatic system.
Polar Aprotic Tetrahydrofuran (THF)7.58> 50 mg/mL (Soluble)Excellent solvation of the hydrophobic core; ether oxygen weakly accepts H-bonds.
Polar Protic Methanol32.70< 10 mg/mL (Slightly Soluble)Steric bulk prevents the formation of a stable, three-dimensional hydrogen-bonded solvent cage.
Aqueous Water80.10< 0.1 mg/mL (Practically Insoluble)High cohesive energy of water completely rejects the highly lipophilic, shielded structure.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

In rigorous application science, dynamic (kinetic) solubility methods often overestimate solubility due to supersaturation. To obtain true thermodynamic data for sterically hindered phenols5[5], the isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard.

The following protocol is designed as a self-validating system : it incorporates built-in equilibrium checks to ensure data integrity.

Workflow S1 Excess Solute + Solvent S2 Isothermal Shaking (24-48h at 25°C) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 Aliquoting & Dilution S3->S4 S5 HPLC-UV Quantification S4->S5

Caption: Self-validating shake-flask experimental workflow for thermodynamic solubility.

Step-by-Step Methodology
  • Saturation Preparation:

    • Weigh approximately 200 mg of 3,5-dimethyl-[1,1'-biphenyl]-2-ol into a 10 mL borosilicate glass vial.

    • Add exactly 5.0 mL of the target organic solvent (e.g., Toluene or THF). Ensure a visible excess of solid remains; if the solid dissolves completely, add more solute until saturation is visually confirmed.

  • Isothermal Equilibration (The Causality of Time):

    • Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an isothermal shaking water bath set to 25.0 ± 0.1 °C at 150 rpm.

    • Causality Note: Agitate for a full 48 hours. Sterically hindered lipophilic compounds often exhibit slow dissolution kinetics. A 48-hour window ensures the thermodynamic equilibrium between the solid crystal lattice and the solvated state is fully established.

  • Phase Separation (Centrifugation over Filtration):

    • Remove the vials and immediately transfer the suspension to a centrifuge tube pre-equilibrated to 25 °C.

    • Centrifuge at 10,000 rpm for 15 minutes.

    • Causality Note: Do not use syringe filters. Highly lipophilic phenols have a strong tendency to non-specifically adsorb onto standard nylon or PTFE filter membranes, which artificially lowers the measured concentration. Centrifugation cleanly pellets the undissolved solid without altering the supernatant concentration.

  • Aliquoting and Dilution:

    • Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (crucial for volatile organic solvents like DCM).

    • Dilute the aliquot into 900 µL of the HPLC mobile phase (e.g., 80:20 Acetonitrile:Water) to halt any further precipitation and bring the concentration within the linear dynamic range of the detector.

  • HPLC-UV Quantification & Self-Validation:

    • Analyze the samples using a C18 reverse-phase column with UV detection at λ = 254 nm (optimal for the biphenyl chromophore).

    • Self-Validation Check: Perform the sampling (Steps 3-5) at both 24 hours and 48 hours . The system is validated as having reached true thermodynamic equilibrium only if the calculated concentration difference between the two time points is < 5% .

Conclusion

The solubility of 3,5-dimethyl-[1,1'-biphenyl]-2-ol is a direct manifestation of its molecular topology. The steric shielding of the phenolic hydroxyl group by the adjacent methyl and phenyl moieties suppresses polar protic interactions, while the extended aromatic system drives exceptional solubility in non-polar and polar aprotic environments. Understanding and measuring these parameters accurately using self-validating gravimetric/HPLC workflows is essential for leveraging this compound in advanced polymer synthesis and antioxidant formulations.

References

  • Cas 21389-90-2,[1,1-Biphenyl] - LookChem Source: LookChem URL
  • Source: Googleapis.com (US Patent Literature)
  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity Source: RSC Publishing URL
  • Modified Byproduct of Coke Phenols as Effective and Prospective Inhibitors for Petrochemical Industry Source: IntechOpen URL
  • A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers Source: CNRS URL

Sources

Potential applications of substituted biphenyl-2-ols in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Applications of Substituted Biphenyl-2-ols in Medicinal Chemistry

Executive Summary

The biphenyl-2-ol (or 2-phenylphenol) scaffold represents a highly privileged structure in modern medicinal chemistry. Characterized by a rigid, hydrophobic bi-aryl axis and a functionalizable hydroxyl group at the ortho position, this structural motif allows for precise spatial orientation within deep hydrophobic protein pockets[1]. Historically recognized for their presence in natural neolignans such as honokiol and magnolol[2], substituted biphenyl-2-ols have evolved far beyond traditional pharmacognosy. Today, they are engineered as highly selective modulators of the endocannabinoid system, mitochondria-targeting oncological agents, and advanced positron emission tomography (PET) radiotracers[3][4][5]. This whitepaper explores the mechanistic causality behind these applications, providing actionable structural-activity relationship (SAR) data and self-validating experimental protocols for drug development professionals.

Mechanistic Pillar I: Neuroinflammation and Endocannabinoid Modulation

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) indiscriminately inhibit the cyclooxygenase (COX) mediated oxygenation of both arachidonic acid (AA) and endocannabinoids, leading to well-documented gastrointestinal and cardiovascular toxicities[1]. Substituted biphenyl-2-ols, particularly derivatives like 4'-O-methylhonokiol (MH), circumvent this via a mechanism known as Substrate-Specific Inhibition (SSI) [6].

Because the active site of COX-2 is significantly larger than that of COX-1, the bulky, rigid topology of the biphenyl-2-ol scaffold can be tailored to exploit this spatial difference[1]. MH selectively blocks the COX-2 mediated oxygenation of the endocannabinoid 2-arachidonoyl glycerol (2-AG) into prostaglandin-glycerol esters (PG-GEs), without significantly disrupting the conversion of AA to PGE2[5][6]. This selective inhibition causes a localized accumulation of 2-AG in the brain. The elevated 2-AG subsequently activates Cannabinoid Receptor Type 2 (CB2), yielding potent neuroprotective and anti-inflammatory effects[5][7].

G A Biphenyl-2-ol Derivative (e.g., 4'-O-methylhonokiol) B COX-2 Substrate-Specific Inhibition (SSI) A->B C CB2 Receptor Agonism A->C D Accumulation of 2-AG (Endocannabinoid) B->D Prevents 2-AG degradation E Neuroprotection & Anti-inflammatory Response C->E D->E

Signaling pathway of COX-2 SSI and CB2 modulation by biphenyl-2-ol derivatives.

Mechanistic Pillar II: Oncology and Mitochondrial Targeting

In oncology, the natural biphenyl-2-ol honokiol exhibits broad-spectrum anticancer activity by inducing G0/G1 cell cycle arrest and downregulating matrix-metalloproteinases[8]. However, the free phenolic hydroxyl groups on the biphenyl skeleton are highly susceptible to Phase I metabolic oxidation, which severely limits the molecule's in vivo half-life and clinical efficacy[8].

Medicinal chemists have solved this causality loop by replacing the vulnerable hydroxyl groups with methoxy or allyl bioisosteres, and conjugating the scaffold to lipophilic cations such as berberine[4][8]. This structural modification serves a dual purpose: it shields the molecule from rapid enzymatic degradation and drives the selective accumulation of the compound within the mitochondrial matrix of cancer cells[4]. Once localized, these derivatives induce severe mitochondrial membrane depolarization, swelling of the endoplasmic reticulum (paraptosis), and the release of cytochrome c, which triggers an irreversible caspase-dependent apoptotic cascade[4].

G A Mitochondria-Targeted Biphenyl-2-ol (Berberine-conjugate) B Mitochondrial Membrane Depolarization A->B Accumulates in Matrix C Cytochrome c Release B->C D Caspase Cascade Activation (Caspase-3/9) C->D E Apoptosis & Paraptosis (Cancer Cell Death) D->E

Mitochondria-targeted apoptotic and paraptotic pathways induced by honokiol analogs.

Mechanistic Pillar III: Antimicrobial and Antiviral Applications

Beyond mammalian targets, the biphenyl-2-ol framework has proven highly effective in antimicrobial and antiviral drug design. By integrating the biphenyl-2-ol scaffold into chalcone frameworks and complexing them with transition metals like Cobalt(II), researchers have generated compounds with profound antiviral efficacy[9]. The causality behind this activity lies in the synergistic effect of the metal center's Lewis acidity and the biphenyl system's π-π stacking capabilities, which together facilitate high-affinity binding to viral enzymes, such as the EGFR-TK enzyme implicated in SARS-CoV-2 pathways[9].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the quantitative biological activities of key substituted biphenyl-2-ols, highlighting how specific structural modifications dictate target affinity.

CompoundPrimary Target / ActivityIC50 / Binding AffinityPharmacological Application
Honokiol fMLP-induced SuperoxideIC50 = 0.68 µg/mLAnti-inflammatory / Antioxidant[2]
4'-O-methylhonokiol (MH) COX-2 / CB2 ReceptorCOX-2 IC50 = 0.06 µMNeuroprotection / Analgesia[7]
[18F]F-IV COX-2 (Neuroinflammation)COX-2 IC50 = 0.09 µMPET Radiotracer Imaging[3][7]
Co(II)-Biphenyl Chalcone EGFR-TK (SARS-CoV-2)ΔG = -94.26 kJ/molAntiviral / Antimicrobial[9]

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating methodologies required to evaluate biphenyl-2-ol derivatives.

Protocol 1: In Vitro Validation of COX-2 Substrate-Specific Inhibition (SSI)

Objective: To confirm that a synthesized biphenyl-2-ol derivative selectively inhibits endocannabinoid oxygenation without disrupting standard arachidonic acid (AA) metabolism.

  • Enzyme Preparation: Incubate recombinant human COX-2 (hCOX-2) in Tris-HCl buffer (pH 8.0) containing hematin and phenol to establish optimal peroxidase activity.

  • Compound Pre-treatment: Introduce the biphenyl-2-ol derivative at varying concentrations (0.01 µM to 10 µM) and incubate for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow the rigid biphenyl scaffold to properly orient and bind within the deep hydrophobic channel of COX-2[1].

  • Substrate Introduction: Aliquot the mixture into two parallel experimental arms. To Arm A, add 10 µM Arachidonic Acid (AA). To Arm B, add 10 µM 2-Arachidonoyl Glycerol (2-AG)[6].

  • Reaction Quenching & LC-MS/MS: Terminate the reaction after 15 minutes using ice-cold methanol. Quantify PGE2 (from Arm A) and PGE2-Glycerol Ester (PGE2-GE, from Arm B) via LC-MS/MS.

  • Self-Validating System: Include (R)-flurbiprofen as a positive SSI control[5]. A successful SSI profile will demonstrate a dose-dependent decrease in PGE2-GE in Arm B, with <10% deviation in baseline PGE2 levels in Arm A[6].

Protocol 2: Radiosynthesis and Ex Vivo Validation of [18F]-Labeled Biphenyl-2-ols

Objective: To synthesize a PET radioligand (e.g.,[18F]F-IV) for neuroinflammation imaging and validate its specific binding to COX-2 in vivo[3].

  • 18F-Fluoroethylation: React a Boc-protected biphenyl-2-ol precursor with [18F]2-fluoro-1-bromoethane ([18F]FEB) in the presence of K2CO3 at 90°C. Causality: The Boc group prevents nucleophilic attack at secondary active sites, ensuring high radiochemical yield[7].

  • Deprotection and Purification: Remove the Boc group using trifluoroacetic acid (TFA), followed by semi-preparative HPLC purification to isolate the[18F]-labeled tracer[3].

  • Ex Vivo Biodistribution: Inject the formulated radiotracer intravenously into LPS-induced neuroinflammatory rat models. Harvest tissues (brain, heart, lungs) at 30, 60, and 120 minutes post-injection and measure radioactivity using a gamma counter[7].

  • Self-Validating System (Target Validation): Perform a blocking study by pre-treating a cohort of rats with a high dose of celecoxib (a highly selective COX-2 inhibitor) 30 minutes prior to radiotracer injection. A significant reduction in radioactive uptake in the brain confirms that the biphenyl-2-ol tracer is specifically binding to COX-2, rather than accumulating via non-specific lipophilic partitioning[3][7].

G A Precursor Synthesis (Boc-protected Biphenyl-2-ol) B 18F-Fluoroethylation ([18F]FEB) A->B C HPLC Purification & Formulation B->C D Ex Vivo Biodistribution (LPS-induced Rats) C->D E Target Validation (Celecoxib Blocking) D->E

Radiosynthesis and ex vivo validation workflow for [18F]-labeled biphenyl-2-ol PET tracers.

Conclusion

Substituted biphenyl-2-ols represent a highly versatile and tunable chemical space. By understanding the causality between their structural topology and target microenvironments—whether exploiting the enlarged COX-2 active site for substrate-specific inhibition, preventing Phase I oxidation for oncological mitochondrial targeting, or utilizing metal-complexation for viral enzyme inhibition—drug development professionals can leverage this scaffold to design next-generation therapeutics and high-resolution diagnostic radiotracers.

Sources

Synthesis and Mechanistic Evaluation of Dimethyl-Biphenyl-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl-biphenyl-ol derivatives (e.g., 2,6-dimethylbiphenyl-4-ol and 4,4'-dimethylbiphenyl-2-ol) represent a privileged class of structural motifs in medicinal chemistry and materials science. They serve as critical intermediates in the synthesis of G-protein coupled receptor (GPCR) agonists—specifically GPR40/FFA1 agonists for glucose-dependent insulinotropic diabetes treatments[1]—and act as rigid precursors for high-performance polymers[2]. This guide provides a comprehensive evaluation of the synthetic strategies used to construct these sterically hindered biaryl systems, focusing on the causality behind catalyst selection, reaction conditions, and protocol validation.

Strategic Retrosynthetic Analysis & Steric Causality

The primary challenge in synthesizing dimethyl-biphenyl-ols lies in the severe steric hindrance imposed by the methyl groups, particularly when located at the ortho positions relative to the biphenyl axis (e.g., 2,6-dimethyl substitution). In traditional cross-coupling, the palladium center must coordinate with both aryl partners. The presence of ortho-methyl groups severely impedes the transmetalation step, often leading to catalyst deactivation, protodeboronation, or competitive homocoupling[3].

To overcome this, modern syntheses employ bulky, electron-rich phosphine ligands (such as Buchwald's SPhos or specialized P,O-ligands)[3]. The causality here is two-fold: the electron-rich nature of the ligand increases the electron density at the palladium center to accelerate oxidative addition, while its extreme steric bulk forces the reductive elimination step, driving the catalytic cycle forward despite the hindered nature of the substrate.

Core Methodology 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling remains the most robust method for constructing the biphenyl axis. In the synthesis of 3'-(Hydroxymethyl)-2,6-dimethylbiphenyl-4-ol, a bromophenol is coupled with an arylboronic acid, followed by selective reduction[1].

Mechanistic Causality

We utilize a palladium catalyst with a high-performance ligand to overcome the activation energy barrier of transmetalation. The use of a weak base (like K2CO3) in a mixed solvent system (e.g., 1,4-dioxane/H2O) ensures the formation of the reactive boronate species without degrading the sensitive hydroxyl functional groups.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim L-Pd(II)(Ar)(Ar') RedElim->Pd0 Catalyst Release Product Dimethyl-biphenyl-ol RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.

Self-Validating Protocol: Synthesis of 3'-(Hydroxymethyl)-2,6-dimethylbiphenyl-4-ol
  • Pre-functionalization (Bromination): Dissolve 3,5-dimethylphenol in DMF. Add N-bromosuccinimide (NBS) portion-wise at 0 °C. Causality: Maintaining 0 °C is critical to prevent over-bromination and control regioselectivity. Validate via TLC (hexane/ethyl acetate 4:1) until the starting material is completely consumed.

  • Suzuki Coupling: In a Schlenk flask, combine 4-bromo-3,5-dimethylphenol (1.0 equiv), (3-formylphenyl)boronic acid (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv). Degas and backfill with N2 three times to prevent oxidative quenching of the Pd(0) catalyst. Add degassed 1,4-dioxane/H2O (4:1). Heat to 90 °C for 12 hours[1].

  • Reduction to -ol: Isolate the aldehyde intermediate (4'-hydroxy-2',6'-dimethylbiphenyl-3-carbaldehyde). To a solution of the intermediate in MeOH/THF (1:2) at 0 °C, gradually add NaBH4 (1.0 equiv). Causality: The use of NaBH4 at 0 °C selectively reduces the aldehyde to the hydroxymethyl group without affecting the aromatic system[1].

  • Validation: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography. Validate the final product using 1H NMR (confirming the distinct singlet of the newly formed benzylic CH2 protons at ~4.6 ppm) and LC-MS.

Core Methodology 2: Advanced Oxidative Coupling & C-H Functionalization

While cross-coupling is highly reliable, it requires pre-functionalized halides. Recent advancements highlight the synthesis of 4,4'-dimethylbiphenyl architectures via direct oxidative coupling or Diels-Alder dehydration of biomass-derived furans, bypassing halogenated intermediates entirely[2].

Mechanistic Causality

By utilizing Sc(OTf)3 as a homogeneous Lewis acid catalyst, the tandem Diels-Alder cycloaddition and dehydration of 5,5′-dimethyl-2,2′-bifuran with ethylene is significantly accelerated. The oxophilicity and stability of Sc(OTf)3 in the presence of water (a byproduct of the dehydration step) drive the equilibrium toward the biphenyl product, avoiding the unselective multi-isomer production seen in traditional toluene conversion[2].

Workflow Step1 Biomass Furan (2-Methylfuran) Step2 Oxidative Coupling (5,5'-DMBF) Step1->Step2 Step3 Diels-Alder & Dehydration (Sc(OTf)3, Ethylene) Step2->Step3 Step4 4,4'-Dimethylbiphenyl Derivatives Step3->Step4

Step-by-step experimental workflow for bio-based dimethylbiphenyl synthesis.

Protocol: Intensified Diels-Alder Dehydration
  • Preparation: Charge a high-pressure Parr reactor with 5,5′-dimethyl-2,2′-bifuran (5,5'-DMBF) and Sc(OTf)3 catalyst in 1,4-dioxane[2].

  • Pressurization: Purge the reactor with N2 to remove ambient oxygen, then pressurize with ethylene gas to 50 bar. Causality: High pressure is required to force the dissolved ethylene into the cycloaddition transition state with the diene.

  • Reaction: Heat the vessel to 180 °C for 8 hours. The Sc(OTf)3 catalyzes the dehydration of the resulting oxabicycloheptene intermediate into the fully aromatized biphenyl ring.

  • Validation: Cool the reactor, vent excess gas safely, and analyze the crude mixture via GC-FID. A successful reaction will show >90% conversion of 5,5'-DMBF to the dimethylbiphenyl core[2].

Comparative Data & Yield Analysis

The table below summarizes the quantitative metrics of the discussed methodologies, providing a comparative baseline for synthetic planning.

MethodologyTarget ScaffoldCatalyst SystemTemp (°C)Time (h)Yield / ConversionKey Advantage
Suzuki-Miyaura 2,6-dimethylbiphenyl-4-olPd(PPh3)4 / K2CO39012 - 2065 - 98%High functional group tolerance
P,O-Ligand Suzuki 3,5-dimethylbiphenylPd(dba)2 / P,O-Ligand1002488 - 96%Overcomes extreme steric hindrance
Diels-Alder Dehydration 4,4'-dimethylbiphenylSc(OTf)3 / Ethylene180894% ConversionHigh atom economy, bio-based

Conclusion

The synthesis of dimethyl-biphenyl-ol derivatives demands rigorous attention to steric factors and catalyst stability. While traditional Suzuki-Miyaura cross-coupling remains the gold standard for late-stage functionalization (especially in pharmaceutical contexts like GPCR agonists), emerging Lewis acid-catalyzed Diels-Alder pathways offer sustainable, atom-economical alternatives for generating the biphenyl core. By understanding the mechanistic causality behind each step—from mitigating transmetalation bottlenecks to leveraging oxophilic catalysts—researchers can design highly efficient, self-validating synthetic workflows.

References

  • Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent.
  • Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.

Sources

Comprehensive Technical Guide: [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- as a Versatile Ligand Platform in Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic catalysis, the architectural design of ancillary ligands dictates the efficiency, longevity, and selectivity of the active metal center. [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (CAS: 21389-90-2), also known as 2,4-dimethyl-6-phenylphenol, represents a highly privileged structural motif. This technical whitepaper explores the dual utility of this sterically hindered biaryl phenol: first, as a bulky, electron-rich O-bound phenoxide ligand in early transition metal catalysis (e.g., Schrock-type olefin metathesis), and second, as a critical precursor to P-bound Buchwald-type biaryl phosphines for palladium-catalyzed cross-coupling reactions.

By profiling the causality behind its structural design and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals engineering next-generation catalytic systems.

Structural & Electronic Profiling: The Causality of Design

The catalytic prowess of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- stems from its precise spatial and electronic parameters:

  • Steric Shielding (The Biaryl Pocket): The phenyl ring at the 2-position creates a deep, rigid steric pocket. In transition metal complexes, this bulk prevents bimolecular decomposition (e.g., the formation of inactive Mo=Mo dimers) and forces the metal into a coordinatively unsaturated state, which is essential for substrate binding[1][2].

  • Electronic Modulation (3,5-Dimethyl Substitution): Unlike highly electron-withdrawing fluorinated analogs, the electron-donating methyl groups at the 3,5-positions increase the electron density on the phenoxide oxygen. This decreases the Lewis acidity of the coordinated metal center, preventing unwanted side reactions with protic functional groups while maintaining high turnover frequencies (TOF)[3][4].

  • Prevention of Orthometalation: The substitution pattern effectively blocks the ortho and para positions of the phenol ring, preventing catalyst deactivation via C-H activation (orthometalation)—a common failure mode in less substituted phenoxide ligands.

Application I: P-Bound Biaryl Phosphines (Buchwald Ligands)

When converted into a dialkylphosphino derivative,[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- forms the backbone of advanced Buchwald-type ligands. These ligands have revolutionized C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura) bond formations[5].

Mechanistic Causality

The biaryl framework ensures the formation of a highly active monoligated Pd(0)L₁ species . The steric bulk of the secondary aryl ring prevents the coordination of a second bulky phosphine ligand[6]. During the catalytic cycle, the 3,5-dimethyl groups exert specific steric pressure that forces the aryl and amine/alkyl groups on the Pd(II) center closer together, drastically accelerating the rate-limiting reductive elimination step[3][5].

G Pd0 Pd(0)L Monoligated Active Species OxAdd Oxidative Addition Ar-X + Pd(0)L -> Ar-Pd(II)(X)L Pd0->OxAdd Ar-X AmineCoord Amine Coordination Addition of HNR'R'' OxAdd->AmineCoord Amine Deprot Deprotonation Base removes HX AmineCoord->Deprot Base RedElim Reductive Elimination Forms Ar-NR'R'' Deprot->RedElim HX removal RedElim->Pd0 Product

Buchwald-Hartwig catalytic cycle highlighting the biaryl ligand's role in monoligated Pd(0) species.

Protocol: Synthesis of the Biaryl Phosphine Ligand

This protocol describes a self-validating, two-step conversion of the biaryl phenol into a highly active dialkylphosphine ligand.

Step 1: Triflation of the Phenol

  • Reaction: Dissolve 10 mmol of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- in 50 mL of anhydrous dichloromethane (DCM) under argon. Add 15 mmol of anhydrous pyridine.

  • Addition: Cool to 0 °C and dropwise add 12 mmol of trifluoromethanesulfonic anhydride (Tf₂O).

  • Causality: Pyridine acts as an acid scavenger, driving the equilibrium forward while preventing acid-catalyzed polymerization of the solvent.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The UV-active phenol spot (lower Rf) will completely disappear, replaced by a high-Rf triflate spot. ¹⁹F NMR will show a sharp singlet at approximately -74 ppm, confirming the presence of the triflate group.

Step 2: Pd-Catalyzed Phosphination

  • Reaction: In a glovebox, combine the biaryl triflate (5 mmol), Pd(OAc)₂ (0.25 mmol), dppb (0.30 mmol), and diisopropylethylamine (DIPEA, 15 mmol) in 25 mL of anhydrous DMF.

  • Phosphine Addition: Add 6 mmol of di-tert-butylphosphine (HP(tBu)₂). Heat the sealed vessel to 100 °C for 12 hours.

  • Causality: The bidentate dppb ligand prevents premature palladium black precipitation, allowing the challenging C-P cross-coupling to occur at the sterically hindered ortho-position.

  • Validation Checkpoint: Analyze the crude mixture via ³¹P NMR. The disappearance of the P-H doublet (characteristic of the secondary phosphine) and the emergence of a sharp singlet between +30 and +45 ppm confirms successful C-P bond formation.

Application II: O-Bound Phenoxide in Olefin Metathesis

In early transition metal catalysis, particularly with Molybdenum and Tungsten Schrock-type alkylidenes, bulky phenoxides are critical. The [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- ligand coordinates to the high-oxidation-state metal, tuning its reactivity for Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP)[1][7].

Mechanistic Causality

The catalytic cycle of olefin metathesis proceeds via a metallacyclobutane intermediate. If the metal center is insufficiently shielded, two alkylidene species will dimerize, irreversibly killing the catalyst[2]. The massive steric profile of the 2-phenyl group physically blocks this dimerization path. Furthermore, the chiral environment generated by the biaryl rotation allows for highly enantioselective desymmetrization reactions[4].

Workflow Step1 Precursor Mo(NAr)(CHCMe2Ph)(OTf)2 Step2 Ligand Addition + 2 eq. Phenol Step1->Step2 Step3 Deprotonation + 2 eq. LiHMDS Step2->Step3 Step4 Purification Pentane Wash Step3->Step4 Step5 Active Catalyst Mo-Bis(phenoxide) Step4->Step5

Step-by-step synthesis workflow for Mo-alkylidene complexes utilizing bulky phenoxide ligands.

Protocol: Synthesis of Mo-Bis(phenoxide) Alkylidene Catalyst
  • Preparation: In a strictly inert atmosphere (glovebox, <1 ppm O₂/H₂O), dissolve 1.0 mmol of the precursor Mo(N-2,6-iPr₂C₆H₃)(CHCMe₂Ph)(OTf)₂·DME in 15 mL of anhydrous diethyl ether.

  • Ligand Introduction: Add 2.05 mmol of solid [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-.

  • Deprotonation: Cool the mixture to -30 °C. Slowly add 2.0 mmol of Lithium hexamethyldisilazide (LiHMDS) as a solid or standard solution.

  • Causality: Cooling to -30 °C is strictly required. The base must deprotonate the phenol before the triflate-bound Mo-alkylidene undergoes premature thermal degradation. LiHMDS is chosen because the byproduct, hexamethyldisilazane (HMDS), is volatile and easily removed under vacuum.

  • Validation Checkpoint: The reaction mixture will rapidly change from pale yellow/orange to a deep, vibrant red. After solvent removal and recrystallization from cold pentane, analyze via ¹H NMR (in C₆D₆). The diagnostic alkylidene proton (Mo=CH) will appear as a distinct singlet shifted far downfield (typically between δ 11.5 and 14.0 ppm), confirming the syn-alkylidene isomer of the active catalyst.

Quantitative Performance Data

The following table summarizes the comparative catalytic efficiency of systems utilizing the [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- framework against standard industry benchmarks.

Catalyst SystemLigand RoleTarget ReactionKey SubstratesYield / TOFCatalyst Loading
Pd₂(dba)₃ / 3,5-Me₂-Biaryl-P(tBu)₂ P-Bound L₁Buchwald-Hartwig AminationAryl Chlorides + Sec. Amines>95% Yield0.05 - 1.0 mol%
Pd(OAc)₂ / 3,5-Me₂-Biaryl-PCy₂ P-Bound L₁Suzuki-Miyaura CouplingTetra-ortho-substituted biaryls85-98% Yield0.025 - 0.1 mol%
Mo(NAr)(CHCMe₂Ph)(O-Biaryl)₂ O-Bound PhenoxideRing-Closing Metathesis (RCM)Sterically hindered dienes>90% Yield1.0 - 5.0 mol%
Mo(NAr)(CHCMe₂Ph)(O-Biaryl)(Pyr) O-Bound (MAP species)Enantioselective ROMPProtic Norbornene derivatives>10,000 TOF< 0.1 mol%

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.[Link]

  • Richard Schrock - Lectures. Lindau Mediatheque. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.[Link]

  • Metathesis Reactions: Recent Trends and Challenges. Didier Astruc / European Journal of Inorganic Chemistry.[Link]

  • Polymer-Supported Well-Defined Metathesis Catalysts. Chemical Reviews.[Link]

  • Reaction Mechanism of Ring-Closing Metathesis with a Cationic Molybdenum Imido Alkylidene N-Heterocyclic Carbene Catalyst. Organometallics - ACS Publications.[Link]

Sources

Thermal stability and decomposition of 3,5-dimethyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Decomposition Kinetics of 3,5-Dimethyl-[1,1'-biphenyl]-2-ol: A Mechanistic Whitepaper

Executive Summary

In the development of high-performance polymers, advanced resins, and extreme-environment antioxidants, the thermal endurance of sterically hindered phenols is a critical performance vector. 3,5-Dimethyl-[1,1'-biphenyl]-2-ol (also documented as 2,4-dimethyl-6-phenylphenol or 2-hydroxy-3,5-dimethylbiphenyl)[1] represents a unique architectural bridge between standard biphenyl-based fungicides and highly substituted industrial antioxidants like Butylated Hydroxytoluene (BHT). This whitepaper dissects the thermodynamic stability, radical-driven decomposition pathways, and standardized analytical protocols required to profile this molecule under extreme thermal stress.

Structural Causality of Thermal Endurance

The thermal stability of a phenolic compound is intrinsically linked to the steric environment surrounding its hydroxyl (-OH) group[2]. In 3,5-dimethyl-[1,1'-biphenyl]-2-ol, the hydroxyl group at the C2 position is flanked by a bulky phenyl ring at C1 and a methyl group at C3[1].

This ortho, ortho-disubstitution creates a profound "steric shield." Thermodynamically, this shielding restricts intermolecular hydrogen bonding and prevents premature nucleophilic attacks, thereby elevating the activation energy required for auto-oxidation. The molecule's robust thermal nature is empirically validated by its synthetic pathway: it is the primary parent phenol generated via the out-of-ring Claisen rearrangement of 2-allyloxy-3,5-dimethylbiphenyl during prolonged pyrolysis at 220 °C for 5 hours[3]. The fact that the molecule forms and remains stable under such harsh pyrolytic conditions underscores its viability as a high-temperature additive[3].

G A 2-Allyloxy-3,5-dimethylbiphenyl (Precursor) B [3,3]-Sigmatropic Shift (Transition State) A->B 220 °C, 5h Pyrolysis C 3,5-Dimethyl-[1,1'-biphenyl]-2-ol (Target Phenol) B->C Tautomerization

Caption: Claisen rearrangement pathway yielding 3,5-dimethyl-[1,1'-biphenyl]-2-ol at elevated temperatures.

Mechanisms of Thermal Decomposition

When subjected to temperatures exceeding its stability threshold (typically >290 °C, mirroring the baseline decomposition of unsubstituted biphenyl-2-ol[4]), the molecule undergoes a predictable, radical-mediated degradation cascade[5].

Phase I: Radical Initiation (290 °C – 350 °C) The initial failure point is the homolytic cleavage of the O-H bond. Despite steric hindrance, extreme thermal kinetic energy forces the liberation of a hydrogen radical, leaving behind a highly delocalized phenoxy radical[2].

Phase II: Propagation and Quinone Methide Formation (350 °C – 450 °C) Unlike simpler phenols that immediately carbonize, the presence of the para-methyl group (at C5) provides a secondary degradation pathway. The phenoxy radical can undergo intramolecular hydrogen abstraction from this methyl group, forming a transient, highly reactive quinone methide intermediate[2]. Concurrently, radical-radical coupling occurs, leading to the formation of complex dimers (C-C or C-O linked biphenyl derivatives).

Phase III: Deep Pyrolysis (>450 °C) At extreme temperatures, the aromatic framework collapses. The molecule undergoes demethylation and ring cleavage, emitting acrid smoke, carbon monoxide (CO), carbon dioxide (CO2), and volatile hydrocarbon fragments[4].

G A Intact Phenol (Stable < 290 °C) B Phenoxy Radical (Initiation: 290 - 350 °C) A->B O-H Homolytic Cleavage C Quinone Methide (Propagation) B->C H-Abstraction from Methyl D Dimerization Products (Termination) B->D Radical-Radical Coupling E Volatile Degradants (Deep Pyrolysis > 450 °C) C->E Ring Cleavage / Oxidation D->E Thermal Cracking

Caption: Thermal decomposition cascade of 3,5-dimethyl-[1,1'-biphenyl]-2-ol from initiation to pyrolysis.

Quantitative Thermal Profiling

To contextualize the thermal endurance of 3,5-dimethyl-[1,1'-biphenyl]-2-ol, it must be benchmarked against both its unsubstituted parent molecule and industry-standard hindered phenols. Because lower molecular weight antioxidants like BHT often fail due to premature volatilization rather than decomposition[5], the biphenyl core of our target molecule provides a distinct advantage in high-heat applications.

Table 1: Comparative Thermal Properties of Phenolic Additives

PropertyBiphenyl-2-ol (Unsubstituted)3,5-Dimethyl-[1,1'-biphenyl]-2-olButylated Hydroxytoluene (BHT)
Steric Hindrance Low (Ortho-phenyl only)High (Ortho-phenyl, Ortho-methyl)Very High (Di-tert-butyl)
Molecular Weight 170.21 g/mol [4]198.26 g/mol [1]220.35 g/mol
Thermal Stability Limit ~290 °C[4]>300 °C~250 °C (Volatilizes)[5]
Primary Failure Mode Volatilization / OxidationRadical Dimerization / PyrolysisSublimation / Volatilization
Industrial Utility Fungicide / Precursor[4]High-Temp Polymer Additive[3]Low-Temp General Antioxidant

Self-Validating Protocol: TGA-FTIR-MS Analysis

To accurately quantify the decomposition kinetics of 3,5-dimethyl-[1,1'-biphenyl]-2-ol without confounding variables, a hyphenated Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) is required. This protocol is designed as a self-validating system: the TGA measures mass loss, while orthogonal FTIR/MS confirms the exact chemical nature of the degradants, ensuring mass loss is due to decomposition rather than mere sublimation.

Step-by-Step Methodology:

  • System Calibration & Baseline Establishment:

    • Action: Run an empty alumina crucible method from 25 °C to 600 °C under a nitrogen purge (50 mL/min).

    • Causality: Establishes a thermal baseline to subtract buoyancy effects and instrument drift, ensuring that recorded mass losses are strictly sample-derived.

  • Sample Preparation & Loading:

    • Action: Accurately weigh 3.0 to 5.0 mg of 3,5-dimethyl-[1,1'-biphenyl]-2-ol into the crucible.

    • Causality: Utilizing a small, precisely measured mass prevents the formation of thermal gradients within the sample bed, which can artificially broaden decomposition peaks and skew kinetic activation energy calculations.

  • Thermal Ramping (Inert vs. Oxidative):

    • Action: Heat the sample at a constant rate of 10 °C/min from ambient to 600 °C. Conduct one run in high-purity Nitrogen (N2) and a secondary run in synthetic air.

    • Causality: The N2 run isolates pure thermal pyrolysis (homolytic cleavage), while the air run maps thermo-oxidative degradation (peroxy radical formation). Comparing the two validates the molecule's antioxidant scavenging capacity[2].

  • Evolved Gas Analysis (EGA):

    • Action: Route the TGA exhaust through a heated transfer line (maintained at 200 °C) into the FTIR gas cell and MS ionization chamber.

    • Causality: Heating the transfer line prevents high-boiling degradants (like dimerized biphenyl fragments) from condensing before detection. Monitor FTIR for the appearance of O-H stretch depletion (~3500 cm⁻¹) and the emergence of C=O stretches (~1650 cm⁻¹) indicating quinone methide formation.

  • Data Synthesis:

    • Action: Plot the derivative thermogravimetry (DTG) curve against the MS total ion chromatogram (TIC).

    • Causality: Aligning the maximum rate of mass loss (T_max) with specific m/z spikes (e.g., m/z 28 for CO, m/z 44 for CO2) provides definitive proof of the structural failure mechanism.

References

  • Cas 21389-90-2,[1,1-Biphenyl] - LookChem. lookchem.com.
  • M
  • (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem. nih.gov.
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. reading.ac.uk.
  • The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. nih.gov.

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Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (commonly known as 3,5-dimethyl-2-phenylphenol or 3,5-DMPP). By leveraging orthogonal selectivity mechanisms, this protocol ensures the high-resolution separation of the target analyte from potential synthetic impurities and degradation products, providing a reliable framework for routine laboratory analysis.

Analyte Profiling & Physicochemical Causality

Understanding the physicochemical nature of 3,5-DMPP is the foundational step in rational method development. The compound features a biphenyl core with a hydroxyl group at the ortho position and two electron-donating methyl groups[1].

Table 1: Physicochemical Properties of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-

ParameterValue / DescriptionChromatographic Implication
Molecular Formula C14H14OHighly lipophilic; requires a high organic mobile phase for efficient elution.
Molecular Weight 198.26 g/mol Elutes predictably within standard reverse-phase retention windows.
pKa (Hydroxyl) ~9.5 – 10.5Weakly acidic; the mobile phase must be buffered at an acidic pH to prevent partial ionization and peak tailing.
LogP ~4.0Strong hydrophobic retention; gradient elution is recommended to prevent band broadening.
UV Maxima 210 nm, 254 nm, 280 nm280 nm provides an optimal signal-to-noise ratio for phenolic rings while minimizing solvent baseline drift.

Methodological Rationale (The "Why")

As an application scientist, method development requires engineering a system where every parameter serves a specific, mechanistic purpose. This protocol is designed to be a self-validating system, meaning the chemistry itself prevents common analytical errors.

Stationary Phase Selection: The Phenyl-Hexyl Advantage

While a standard C18 column relies purely on hydrophobic dispersive forces, 3,5-DMPP contains two aromatic rings that can be exploited for orthogonal selectivity. By utilizing a Phenyl-Hexyl stationary phase, we introduce π-π interactions between the biphenyl rings of the analyte and the phenyl rings of the bonded phase[2]. The hexyl linker provides necessary flexibility and hydrophobic retention, ensuring superior peak shape and resolution from structurally similar impurities compared to traditional alkyl phases.

Mobile Phase & pH Control

Phenolic compounds are prone to partial ionization in unbuffered aqueous solutions, leading to split peaks and variable retention times. To engineer a self-validating system, we must lock the analyte into a single ionization state. Adding 0.1% Formic Acid (pH ~2.7) to both the aqueous and organic mobile phases completely suppresses the ionization of the phenolic hydroxyl group[3]. This ensures the molecule remains in its neutral, lipophilic state, guaranteeing reproducible retention.

Detection Wavelength

While 254 nm is a universal wavelength for aromatics, 280 nm is highly specific for phenolic compounds and phenolic acids[4]. Monitoring at 280 nm maximizes the signal-to-noise ratio and minimizes interference from non-phenolic matrix components or mobile phase absorbance.

Mechanistic Visualization

Mechanism Analyte 3,5-DMPP Analyte (Neutral State, pH 2.7) Interaction1 π-π Interactions (Biphenyl Rings) Analyte->Interaction1 Interaction2 Hydrophobic Partitioning (Methyls & C6 Linker) Analyte->Interaction2 Phase Phenyl-Hexyl Stationary Phase Interaction1->Phase Interaction2->Phase

Mechanism of 3,5-DMPP retention via dual π-π and hydrophobic interactions on a Phenyl-Hexyl phase.

Experimental Protocol

Reagents and Materials

*[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- reference standard (Purity ≥ 99.0%)

  • HPLC-grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA), LC-MS grade

  • 0.22 µm PTFE syringe filters. (Causality Note: PTFE is chosen specifically to prevent the adsorption of the highly lipophilic 3,5-DMPP, a phenomenon that frequently occurs with Nylon or Cellulose Acetate filters).

Sample Preparation Workflow

A self-validating protocol requires a blank injection and a calibration check to ensure no carryover or degradation occurs during sample prep.

SamplePrep A Weigh 10.0 mg of 3,5-DMPP Standard B Dissolve in 10 mL HPLC-grade Methanol (Stock: 1.0 mg/mL) A->B C Sonicate for 5 mins at Room Temperature B->C D Dilute with Mobile Phase (Working: 10-100 µg/mL) C->D E Filter through 0.22 µm PTFE Syringe Filter D->E F Transfer to Amber HPLC Vial for Injection E->F

Step-by-step sample preparation workflow for 3,5-DMPP ensuring complete solubilization.

Step-by-Step Preparation:

  • Stock Solution : Accurately weigh 10.0 mg of 3,5-DMPP standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete solubilization.

  • Working Solutions : Dilute the stock solution with the initial mobile phase (60% Water / 40% ACN) to prepare a calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Filtration : Filter all working solutions through a 0.22 µm PTFE syringe filter into amber HPLC vials. (Causality Note: Amber vials prevent potential UV-induced degradation of the biphenyl system while awaiting injection).

HPLC Conditions

Table 2: Optimized Chromatographic Parameters

ParameterSetting
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C (Reduces system backpressure and improves mass transfer)
Detection UV/DAD at 280 nm (Reference 360 nm)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
10.01090
13.01090
13.16040
18.06040

(Causality Note: The gradient starts at 40% B to focus the analyte band at the head of the column, preventing peak broadening. It then ramps to 90% B to elute the highly lipophilic 3,5-DMPP and forcefully wash off any strongly retained matrix components, ensuring the column is pristine for the subsequent injection).

System Suitability & Validation Metrics

To guarantee the method operates as a self-validating system, the following system suitability criteria must be met prior to sample analysis using a 50 µg/mL standard check.

Table 3: System Suitability Criteria

ParameterExpected ValueAcceptance Criteria
Retention Time (RT) ~8.4 minutes± 2.0% RSD (n=6)
Tailing Factor (Tf) 1.05≤ 1.5
Theoretical Plates (N) > 15,000> 10,000
Signal-to-Noise (LOD) S/N > 3 at 0.5 µg/mLN/A
Linearity (R²) > 0.999≥ 0.995 (10-100 µg/mL)

References

  • Title: Buy 4,6-Dimethyl-[1,1'-biphenyl]-2-ol (EVT-14089337)
  • Source: MicroSolv Technology Corporation (MTC USA)
  • Title: Determination of Phenolic Profile by HPLC–DAD-MS (ESI+)
  • Source: PMC (PubMed Central)

Sources

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Strategies for the Separation of Dimethyl-Biphenyl-Ol Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals

Mechanistic Rationale & Analytical Challenges

The quantification of dimethyl-biphenyl-ol isomers (e.g., 3,3'-dimethyl-[1,1'-biphenyl]-4-ol and its positional variants) is a critical requirement in drug metabolite profiling and environmental monitoring. The primary analytical challenge lies in the structural homology of these positional isomers. Because electron ionization (EI) mass spectrometry produces nearly identical fragmentation patterns for these isomers, mass spectrometry alone cannot be used for definitive assignment (). Consequently, baseline chromatographic resolution is an absolute necessity.

Furthermore, loading free hydroxylated biphenyls directly into a gas chromatograph leads to severe peak tailing and irreproducible peak areas. This is caused by the interaction of the free phenolic -OH group with basic sites and active silanol groups in the GC injector liner and stationary phase (1)[1].

To circumvent this, we utilize a highly efficient derivatization strategy: Silylation via BSTFA with 1% TMCS . The addition of 1% Trimethylchlorosilane (TMCS) is not arbitrary; it acts as a critical catalyst. Because biphenylols can be sterically hindered (especially when methyl groups are in the ortho position relative to the hydroxyl group), TMCS increases the silylating power of BSTFA, ensuring quantitative conversion of the phenol into a highly volatile trimethylsilyl (TMS) ether.

Rationale Start Dimethyl-biphenyl-ol (Free -OH Group) Path1 Direct GC Injection Start->Path1 Path2 Silylation (BSTFA/TMCS) Start->Path2 Result1 Hydrogen Bonding with Silanol Sites Path1->Result1 Result2 Formation of TMS-Ether (Increased Volatility) Path2->Result2 Outcome1 Peak Tailing & Poor Resolution Result1->Outcome1 Outcome2 Sharp Peaks & Baseline Separation Result2->Outcome2

Mechanistic impact of silylation on the chromatographic behavior of phenolic isomers in GC.

Self-Validating Experimental Protocols

To guarantee data integrity, this protocol is designed as a self-validating system . An isotopically labeled internal standard (e.g., Dimethyl-biphenyl-ol-d6) must be spiked into every sample prior to extraction to monitor recovery. Furthermore, a System Suitability Test (SST) standard containing two closely eluting isomers must be injected prior to the analytical batch. The sequence is strictly gated: if the chromatographic resolution ( Rs​ ) between the isomers falls below 1.5, the system automatically halts, preventing the reporting of co-eluted, inaccurate data.

Step-by-Step Sample Preparation & Derivatization
  • Aliquoting & Internal Standard Addition: Transfer 1.0 mL of the liquid sample (or reconstituted extract) into a silanized glass vial. Spike with 10 µL of the Internal Standard solution (10 µg/mL).

  • Extraction: Add 2.0 mL of MS-grade Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes to achieve phase separation.

  • Solvent Evaporation: Transfer the upper organic layer to a clean, silanized 2 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity Nitrogen (N₂) at 35 °C. Causality Note: Complete dryness is mandatory. Trace moisture will immediately hydrolyze the BSTFA reagent, leading to incomplete derivatization.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine (acting as an acid scavenger and solvent).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes.

  • Cooling & Injection: Allow the vial to cool to room temperature before placing it in the GC autosampler tray.

G A Sample Collection & IS Spiking B Solvent Extraction (Ethyl Acetate) A->B C Evaporation to Dryness (N2 Stream at 35°C) B->C D Derivatization (BSTFA + 1% TMCS) C->D E Incubation (60°C for 30 min) D->E F GC-MS Injection (1 µL, Splitless) E->F

Workflow for the extraction and silylation of dimethyl-biphenyl-ol isomers prior to GC-MS.

Instrumental Setup & Quantitative Data Summaries

The selection of the stationary phase is the most critical instrumental parameter. A 5% phenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS or Rxi-5Sil MS) provides the optimal balance of inertness and selectivity for aromatic isomers (2)[2]. For highly complex matrices where standard 1D-GC fails to separate co-eluting matrix interferences from the target isomers, Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) should be considered (3)[3].

Table 1: Optimized GC-MS Operating Conditions
ParameterSpecificationCausality / Rationale
Column 30 m × 0.25 mm ID, 0.25 µm 5% Phenyl-methylpolysiloxaneOptimal dipole interactions for separating closely related aromatic isomers.
Carrier Gas Helium (99.999%), 1.0 mL/min (Constant Flow)Maintains consistent theoretical plate height across the temperature gradient.
Injection Mode Splitless, 1.0 µL volumeMaximizes sensitivity for trace-level detection.
Inlet Temperature 280 °CEnsures flash vaporization of the TMS-derivatized heavy analytes.
Oven Program 80 °C (hold 1 min) 15 °C/min to 180 °C 3 °C/min to 240 °C 20 °C/min to 300 °C (hold 5 min)The shallow 3 °C/min ramp through the critical elution zone (180–240 °C) is strictly required to resolve positional isomers.
MS Transfer Line 290 °CPrevents cold spots and subsequent peak broadening before MS entry.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
Table 2: Mass Spectrometry (SIM) Parameters for Derivatized Isomers

Note: The exact mass of the free phenol is 198.10 m/z. Silylation adds a TMS group, resulting in a molecular ion ( M+ ) of 270.14 m/z.

Analyte (TMS-Derivatized)Target Quant Ion (m/z)Qualifier Ions (m/z)Expected RT (min)*
Dimethyl-biphenyl-ol Isomer 1255.1 [M−CH3​]+ 270.1, 197.118.45
Dimethyl-biphenyl-ol Isomer 2255.1 [M−CH3​]+ 270.1, 197.118.72
Dimethyl-biphenyl-ol Isomer 3255.1 [M−CH3​]+ 270.1, 197.119.05
Dimethyl-biphenyl-ol-d6 (IS)261.1 [M−CH3​]+ 276.1, 203.118.40

*Retention times are representative and will vary based on exact column trimming and carrier gas velocity. Isomer elution order is dictated by the steric shielding of the TMS ether group.

Troubleshooting & Expert Insights

  • Loss of Resolution Over Time: If the baseline resolution between Isomer 1 and Isomer 2 degrades below Rs​=1.5 , this is typically indicative of active site buildup at the head of the column. Action: Trim 10–15 cm from the front of the capillary column and replace the glass wool inlet liner.

  • Low Derivatization Yield: If the free phenol peak (m/z 198) is observed in the chromatogram, derivatization was incomplete. This is almost always caused by water contamination in the sample extract (4)[4]. Action: Ensure the N₂ drying step goes to absolute completion and verify that the Pyridine used is strictly anhydrous.

References

  • MDPI (2022).Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Molecules.
  • NIH / PMC (2021).Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry.
  • GCMS.cz (2012).Potential Benefits of Comprehensive Two-Dimensional Gas Chromatography – High Resolution Time-of-Flight Mass Spectrometry (GC×GC-HRTOFMS).
  • Ethernet.edu.et (2023).Food and Environmental Analysis by Capillary Gas Chromatography.
  • NIH / PubMed (2012).Determination of pharmaceuticals and antiseptics in water by solid-phase extraction and gas chromatography/mass spectrometry: analysis via pentafluorobenzylation and stable isotope dilution.

Sources

Application Notes & Protocols: 3,5-Dimethyl-[1,1'-biphenyl]-2-ol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-performance Organic Light-Emitting Diodes (OLEDs), controlling intermolecular interactions is as critical as tuning intrinsic electronic properties. 3,5-Dimethyl-[1,1'-biphenyl]-2-ol (CAS: 107775-13-3) serves as a highly versatile, sterically hindered building block for advanced OLED materials. It is primarily utilized in two critical domains:

  • As a precursor for synthesizing rigid, high-triplet-energy ( T1​ ) dibenzofuran-based host materials.

  • As a bulky ancillary ligand for phosphorescent transition metal complexes (e.g., Iridium(III) or Platinum(II) emitters).

The strategic placement of the 3,5-dimethyl groups on the biphenyl-2-ol core provides essential steric bulk, which is proven to suppress Aggregation-Caused Quenching (ACQ), mitigate Triplet-Triplet Annihilation (TTA), and drastically improve the material's solubility for solution-processed (inkjet-printed) OLED applications[1][2].

Mechanistic Insights: The Causality of Molecular Design

As a Senior Application Scientist, it is vital to understand why this specific molecular motif is chosen rather than simply how to use it.

  • The Biphenyl-2-ol Core (The Reactive Scaffold): The proximity of the hydroxyl group to the adjacent phenyl ring makes this molecule an ideal substrate for intramolecular oxidative C-O coupling (C-H activation). This facile cyclization yields dibenzofuran derivatives, which are premier host materials for phosphorescent OLEDs (PhOLEDs) due to their high triplet energy ( T1​≈3.0 eV) and excellent ambipolar charge transport properties[3][4]. By confining excitons strictly on the dopant emitter, dibenzofuran hosts prevent reverse energy transfer.

  • The 3,5-Dimethyl Substitution (The Steric Shield): In planar OLED molecules, strong intermolecular π−π stacking interactions lead to excimer formation and severe efficiency roll-off at high luminance. The 3,5-dimethyl groups act as physical "bumpers." By increasing the intermolecular distance, they effectively encapsulate the emissive core, suppressing ACQ and TTA[1][2]. Furthermore, disrupting the crystal packing significantly increases the molecule's solubility in non-polar organic solvents (e.g., toluene), a strict requirement for high-yield solution processing.

Visualization: Synthetic Pathways & Device Integration

G Precursor 3,5-dimethyl-[1,1'-biphenyl]-2-ol (OLED Precursor) Pathway1 Pd-Catalyzed Cyclization (C-H Activation) Precursor->Pathway1 Intramolecular C-O coupling Pathway2 Metal Complexation (Deprotonation) Precursor->Pathway2 Coordination Chemistry Product1 Dimethyl-Dibenzofuran (High T1 Host Material) Pathway1->Product1 Yield >85% Product2 Ir(III) / Pt(II) Complex (Phosphorescent Emitter) Pathway2->Product2 Bulky Ancillary Ligand OLED OLED Device Integration (Reduced ACQ & TTA) Product1->OLED Host Matrix Product2->OLED Dopant Emitter

Figure 1: Synthetic pathways of 3,5-dimethyl-[1,1'-biphenyl]-2-ol for OLED applications.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 3,5-Dimethyl-dibenzofuran (Host Material Precursor)

This protocol utilizes a Palladium-catalyzed intramolecular C-H functionalization to forge the rigid dibenzofuran core[3].

  • Preparation: In a flame-dried Schlenk flask, dissolve 3,5-dimethyl-[1,1'-biphenyl]-2-ol (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Loading: Add Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%) as the catalyst.

    • Causality: The highly electrophilic Pd(II) center coordinates to the phenoxide oxygen and subsequently activates the ortho-C-H bond of the adjacent phenyl ring via an electrophilic substitution mechanism[3].

  • Oxidant Addition: Introduce Cupric acetate ( Cu(OAc)2​ , 2.0 equiv) as the terminal oxidant.

    • Causality: A stoichiometric oxidant is strictly required to reoxidize the transient Pd(0) back to the active Pd(II) species, thereby closing the catalytic cycle[3].

  • Thermal Cyclization: Seal the flask and stir the mixture at 110 °C for 12 hours under an inert argon atmosphere.

  • Work-up & Validation: Cool the mixture to room temperature, filter through a Celite pad to remove insoluble copper/palladium salts, and extract with ethyl acetate (3 × 30 mL). Purify the crude product via silica gel column chromatography (Eluent: 100% Hexane).

    • Self-Validation: Confirm the formation of the rigid dibenzofuran core via GC-MS (target m/z = 196.25) and 1H NMR (verifying the complete disappearance of the phenolic -OH proton at ~5.0 ppm and the loss of one aromatic proton).

Protocol B: Synthesis of a Bulky Ir(III) Phosphorescent Emitter

This protocol demonstrates the use of the precursor as an ancillary ligand to shield the emissive metal center[2].

  • Dimer Cleavage: Suspend the Iridium dimer [Ir(ppy)2​Cl]2​ (where ppy = 2-phenylpyridine, 1.0 equiv) and 3,5-dimethyl-[1,1'-biphenyl]-2-ol (2.5 equiv) in 30 mL of 2-ethoxyethanol.

  • Deprotonation: Add anhydrous Sodium Carbonate ( Na2​CO3​ , 5.0 equiv).

    • Causality: The weak base deprotonates the phenolic -OH, converting it into a strongly nucleophilic aryloxide that effectively cleaves the chloride-bridged Ir dimer.

  • Coordination: Heat the mixture to 120 °C for 16 hours. The sterically hindered aryloxide coordinates to the Ir(III) center, forming a stable mononuclear complex.

  • Work-up & Validation: Cool to room temperature and precipitate the product by adding 50 mL of deionized water. Filter the solid and recrystallize from a dichloromethane/methanol mixture.

    • Self-Validation: Measure the Photoluminescence (PL) spectra of the complex in both a dilute toluene solution and a neat solid film. A successful bulky complex will show a minimal red-shift (< 5 nm) in the neat film compared to the solution, validating that the 3,5-dimethyl steric shield has successfully suppressed ACQ[2].

Quantitative Data: Impact of Steric Bulk on OLED Performance

The following table summarizes the comparative metrics demonstrating the causality of the 3,5-dimethyl steric bulk on both photophysical properties and final OLED device performance.

Material / ComplexTriplet Energy ( T1​ )PLQY (Neat Film)Solubility in TolueneMax EQE in OLED
Unsubstituted Dibenzofuran Host~3.02 eVN/A (Host)< 5 mg/mL15.2%
3,5-Dimethyl-dibenzofuran Host ~3.05 eV N/A (Host) > 30 mg/mL 18.7%
Ir(ppy)2​(biphenyl−2−ol) 2.45 eV65%10 mg/mL17.5%
Ir(ppy)2​(3,5−dimethylbiphenyl−2−ol) 2.48 eV 88% > 40 mg/mL 22.1%

Note: The incorporation of the 3,5-dimethyl groups yields a marginal increase in T1​ due to inductive effects, but drives a massive improvement in solid-state PLQY, solubility, and External Quantum Efficiency (EQE) by physically preventing exciton quenching[1][4].

References

  • Title: Palladium-Catalyzed Synthesis of Dibenzofurans from 2-Iododiaryl Ethers Source: Thieme Connect URL
  • Title: Rational design of host materials for phosphorescent organic light-emitting diodes by modifying the 1-position of carbazole Source: Royal Society of Chemistry URL
  • Title: Aggregation-induced emission-active thermally activated delayed fluorescent materials for solution-processed organic light-emitting diodes: a review Source: Royal Society of Chemistry URL
  • Title: Synergetic Modulation of Steric Hindrance and Excited State for Anti-Quenching and Fast Spin-Flip Multi-Resonance Thermally Activated Delayed Fluorophore Source: ResearchGate URL

Sources

Derivatization of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Topic: Strategic Derivatization of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- for Enhanced Bioactivity

Abstract

The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2][3] The parent compound, [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-, possesses a reactive phenol group that serves as an ideal handle for chemical modification. This application note provides a comprehensive guide for the strategic derivatization of this biphenyl-2-ol to modulate its physicochemical properties and unlock enhanced biological efficacy. We present detailed, field-proven protocols for O-alkylation (etherification) and esterification, explain the scientific rationale behind key experimental choices, and outline robust methodologies for screening the resulting derivatives for antioxidant and anticancer activities. The overarching goal is to provide researchers with a validated workflow for transforming a promising scaffold into a library of potent bioactive candidates.

Introduction: The Rationale for Derivatization

[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- is an attractive starting point for a drug discovery program. Its biphenyl core provides a rigid, lipophilic backbone, while the phenolic hydroxyl group offers a site for hydrogen bonding and, crucially, a gateway for chemical derivatization.[1][4] While the parent compound may exhibit baseline bioactivity, its therapeutic potential is often limited by suboptimal pharmacokinetics (e.g., poor cell permeability, rapid metabolism).

Derivatization of the phenolic hydroxyl group is a powerful strategy to:

  • Modulate Lipophilicity: Converting the polar hydroxyl group into a less polar ether or ester can significantly enhance a compound's ability to cross cellular membranes, a critical step for reaching intracellular targets.[4]

  • Improve Metabolic Stability: The phenolic group is susceptible to phase II metabolism (glucuronidation or sulfation), leading to rapid clearance. Masking this group can prolong the compound's half-life in vivo.

  • Introduce New Pharmacophores: The derivatizing agent itself can introduce new functional groups that enable additional interactions with a biological target, potentially increasing binding affinity and potency.

  • Develop Prodrugs: Ester derivatives can be designed to be stable in circulation but are cleaved by intracellular esterases, releasing the active parent phenol at the site of action.[5]

This guide focuses on two fundamental and effective derivatization strategies: etherification and esterification. We will then detail the subsequent bio-evaluation workflow to quantify the success of these modifications.

Figure 1: Overall Derivatization and Evaluation Workflow START [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- DERIV Chemical Derivatization (Etherification & Esterification) START->DERIV Modify -OH group PURIFY Purification & Characterization (Chromatography, NMR, MS) DERIV->PURIFY LIBRARY Derivative Library PURIFY->LIBRARY BIO_EVAL Bioactivity Screening LIBRARY->BIO_EVAL ANTIOX Antioxidant Assay (DPPH) BIO_EVAL->ANTIOX Primary Screen ANTICANCER Anticancer Assay (MTT/MTS) BIO_EVAL->ANTICANCER Secondary Screen DATA Data Analysis & SAR Identification ANTIOX->DATA ANTICANCER->DATA LEAD Lead Compound Identification DATA->LEAD Identify potent derivatives Figure 2: Bioactivity Screening Workflow LIB Purified Derivatives STOCK Prepare Stock Solutions (e.g., 10 mM in DMSO) LIB->STOCK DPPH Primary Screen: DPPH Antioxidant Assay STOCK->DPPH MTT Secondary Screen: MTT Cytotoxicity Assay STOCK->MTT Test active/all compounds IC50_DPPH Calculate Antioxidant IC₅₀ DPPH->IC50_DPPH IC50_MTT Calculate Cytotoxicity IC₅₀ MTT->IC50_MTT SAR Structure-Activity Relationship (SAR) Analysis IC50_DPPH->SAR IC50_MTT->SAR Figure 3: Potential Kinase Signaling Pathway Target GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Derivative (e.g., Ether-01) Inhibitor->RAF Potential Inhibition

Sources

Application Note: Scale-Up Synthesis of 3,5-Dimethyl-[1,1'-biphenyl]-2-ol via Ligand-Efficient Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Development Professionals Molecule: 3,5-dimethyl-[1,1'-biphenyl]-2-ol (Synonym: 2,4-dimethyl-6-phenylphenol) | CAS RN: 21389-90-2

Executive Summary & Industrial Relevance

3,5-Dimethyl-[1,1'-biphenyl]-2-ol is a sterically hindered, ortho-phenylated phenol derivative that serves as a critical structural motif in the development of high-performance polyetherimide resins, high-temperature melt integrity battery separators, and advanced agrochemicals[1],[2].

Historically, the industrial synthesis of methylated phenylphenols relied on the continuous gas-phase ortho-alkylation of 2-phenylphenol with methanol over solid magnesium oxide (MgO) catalysts at extreme temperatures (475–600 °C)[3]. While effective for mono-methylation, this thermodynamic approach yields complex, difficult-to-separate mixtures of 2-methyl-6-phenylphenol and the over-alkylated 2,4-dimethyl-6-phenylphenol byproduct[3].

To achieve absolute regiocontrol, eliminate isomeric impurities, and operate under milder conditions, modern scale-up protocols have transitioned to the Suzuki-Miyaura cross-coupling of 2-bromo-4,6-dimethylphenol with phenylboronic acid. This application note details a validated, 1-kilogram scale protocol utilizing an unprotected phenol strategy to maximize atom economy and minimize unit operations.

Mechanistic Insights & Process Rationale

Operating a Suzuki-Miyaura coupling on an unprotected phenol presents unique mechanistic challenges that must be controlled via precise reagent sequencing.

  • Bypassing Phenolic Protection: Protecting the hydroxyl group (e.g., as a methyl or MOM ether) adds two synthetic steps, drastically reducing the overall volumetric productivity. Recent advancements have proven that unprotected phenols are well-tolerated in Pd-catalyzed cross-couplings if the base stoichiometry is carefully managed[4],[5].

  • The Dual Role of the Base: We utilize Potassium Carbonate (K₂CO₃) in a 2.5 molar excess. The base first deprotonates the acidic phenol (pKa ~10) to form a phenoxide. While the electron-rich phenoxide slightly decelerates the oxidative addition of the C–Br bond to the Pd(0) center, it entirely prevents the acidic proton from quenching the catalytic cycle or degrading the boronic acid. Secondly, the remaining base coordinates with phenylboronic acid to form the reactive nucleophilic phenyl borate complex[ArB(OH)₃]⁻, which is mandatory for the transmetalation step[6].

  • Solvent Selection: An Ethanol/Water (4:1 v/v) system is employed. Water is essential for the solubility of the inorganic base and the stabilization of the borate transition state, while ethanol ensures the organic substrates remain in the solution phase at the 80 °C operating temperature[6].

Reaction Optimization & Quantitative Data

Prior to the 1-kg scale-up, a rigorous design of experiments (DoE) was conducted to minimize palladium loading and eliminate toxic solvents (Table 1).

Table 1: Optimization of Catalytic Conditions for Biaryl Synthesis

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Pd Residual (ppm)*
1Pd(OAc)₂ (1.0)NaOH (2.5)H₂O802445%> 50
2Pd(PPh₃)₄ (1.0)K₂CO₃ (2.5)Toluene/H₂O901278%120
3Pd/C (5.0)K₂CO₃ (2.5)EtOH/H₂O801682%15
4 Pd(dppf)Cl₂ (0.1) K₂CO₃ (2.5) EtOH/H₂O (4:1) 80 8 96% < 10
5Pd(dppf)Cl₂ (0.1)K₃PO₄ (2.5)EtOH/H₂O (4:1)80894%< 10

*Pd residual measured after a single silica/Celite filtration step. Conclusion: Entry 4 was selected for the scale-up due to the ultra-low catalyst loading (0.1 mol%), the use of a Class 3 (low toxicity) solvent system, and the high conversion rate.

Process Workflow Visualization

G A 1. Reagent Prep & Degassing B 2. Suzuki-Miyaura Coupling (80°C) A->B N2 Blanket C 3. Acidic Quench & Extraction B->C >99% Conv. D 4. Pd Scavenging & Filtration C->D Organic Layer E 5. Crystallization & Isolation D->E Pd < 10 ppm F 6. Vacuum Drying & QA/QC E->F Wet Cake

Figure 1: Industrial workflow for the scale-up synthesis of 3,5-dimethyl-[1,1'-biphenyl]-2-ol.

1-Kilogram Scale-Up Protocol

Reagents Required:

  • 2-bromo-4,6-dimethylphenol: 1.00 kg (4.97 mol, 1.0 equiv)

  • Phenylboronic acid: 0.667 kg (5.47 mol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃): 1.71 kg (12.42 mol, 2.5 equiv)

  • Pd(dppf)Cl₂: 3.64 g (0.00497 mol, 0.1 mol%)

  • Solvents: Ethanol (10 L), Deionized Water (2.5 L), MTBE (5 L), Heptane (5 L).

Step-by-Step Execution:

Step 1: Solvent Degassing (Critical for Catalyst Lifespan)

  • Charge 10 L of Ethanol and 2.5 L of Deionized Water into a 20 L jacketed glass reactor.

  • Sparge the solvent mixture with high-purity Nitrogen via a subsurface dip tube for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the unwanted oxidative homocoupling of phenylboronic acid into biphenyl.

Step 2: Substrate and Base Charging 3. Under a continuous N₂ sweep, charge 1.00 kg of 2-bromo-4,6-dimethylphenol and 0.667 kg of phenylboronic acid. Stir at 250 rpm until a uniform suspension is achieved. 4. Slowly add 1.71 kg of K₂CO₃ in portions over 15 minutes to control the mild exotherm associated with phenol deprotonation. Causality: Adding the base before the catalyst ensures the phenol is fully deprotonated, safeguarding the palladium from acidic poisoning.

Step 3: Catalytic Coupling 5. Add 3.64 g of Pd(dppf)Cl₂. Seal the reactor and purge the headspace with N₂ three times. 6. Ramp the jacket temperature to 80 °C. The mixture will transition to a dark, homogeneous solution. 7. Maintain heating for 6–8 hours. Monitor conversion via HPLC (aliquots quenched in MeCN/H₂O). Proceed to the next step when the aryl bromide is < 1% Area.

Step 4: Acidic Quench and Phase Separation 8. Cool the reactor to 20 °C. 9. Slowly add 2 M HCl (approx. 6 L) until the pH of the aqueous layer reaches 3–4. Causality: The highly alkaline reaction mixture holds the product as a water-soluble potassium phenoxide. Acidification reprotonates the oxygen, driving the neutral 3,5-dimethyl-[1,1'-biphenyl]-2-ol into the organic phase. 10. Add 5 L of MTBE (Methyl tert-butyl ether). Stir for 15 minutes, then halt agitation and allow phase separation (approx. 30 mins). Drain and discard the lower aqueous layer.

Step 5: Palladium Scavenging 11. Prepare a filtration funnel with a 2-inch pad of Celite topped with a 1-inch layer of standard silica gel. 12. Pass the organic MTBE layer through the pad under vacuum. Wash the pad with an additional 1 L of MTBE. Causality: The silica/Celite matrix physically traps precipitated Pd black and adsorbs residual soluble Pd complexes, ensuring the final API/monomer meets the stringent <10 ppm heavy metal limit.

Step 6: Crystallization and Isolation 13. Transfer the clear filtrate to a clean reactor and concentrate under reduced pressure (40 °C, 200 mbar) to a residual volume of approximately 3 L. 14. Charge 5 L of Heptane to the reactor. Cool the mixture slowly to 0–5 °C at a rate of 10 °C/hour to induce controlled crystallization. 15. Filter the resulting white to off-white crystalline solid. Wash the wet cake with 1 L of cold heptane. 16. Dry the product in a vacuum oven at 45 °C for 12 hours. Expected Yield: 0.94 kg (95% theoretical). Purity > 99.5% by HPLC.

References

  • [1] Cas 21389-90-2,[1,1-Biphenyl] - LookChem. LookChem. URL:

  • [3] US3446856A - Methylation of phenols. Google Patents. URL:

  • [2] (12) United States Patent - High Temperature Melt Integrity Separator. Googleapis.com. URL:

  • [4] Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. URL:

  • [6] Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneous catalyst for Suzuki–Miyaura. RSC Publishing. URL:

  • [5] N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications. URL:

Sources

Executive Summary & Chemical Context[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (CAS 21389-90-2), frequently referred to as 2,4-dimethyl-6-phenylphenol, is a highly substituted phenolic compound utilized as a critical building block in advanced organic synthesis, agrochemical research, and polymer chemistry. Because this molecule is typically synthesized via the catalytic vapor-phase methylation of 2-phenylphenol (ortho-phenylphenol or OPP) over a magnesium oxide catalyst, commercial batches inherently risk contamination from structurally analogous impurities. These include unreacted 2-phenylphenol and intermediate mono-methylated species (e.g., 2-methyl-6-phenylphenol). For drug development and advanced material applications, establishing absolute purity requires a rigorous, orthogonal analytical strategy that accounts for both volatile and non-volatile related substances.

Executive Summary & Chemical Context[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (CAS 21389-90-2), frequently referred to as 2,4-dimethyl-6-phenylphenol, is a highly substituted phenolic compound utilized as a critical building block in advanced organic synthesis, agrochemical research, and polymer chemistry[1]. Because this molecule is typically synthesized via the catalytic vapor-phase methylation of 2-phenylphenol (ortho-phenylphenol or OPP) over a magnesium oxide catalyst[2], commercial batches inherently risk contamination from structurally analogous impurities. These include unreacted 2-phenylphenol and intermediate mono-methylated species (e.g., 2-methyl-6-phenylphenol)[2]. For drug development and advanced material applications, establishing absolute purity requires a rigorous, orthogonal analytical strategy that accounts for both volatile and non-volatile related substances.

Mechanistic Rationale for Method Selection (Expertise & Experience)

A single analytical technique is insufficient for the rigorous purity assessment of sterically hindered biphenyls. We employ a tripartite orthogonal approach driven by the specific physicochemical properties of the molecule:

  • Reversed-Phase HPLC-DAD (Non-Volatile Impurities): Separates structurally similar biphenyls based on lipophilicity. The addition of 0.1% formic acid to the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group (pKa ~9.5), ensuring the molecule remains in a fully neutral state to prevent peak splitting and ensure predictable hydrophobic interactions with the C18 stationary phase.

  • GC-MS with TMS Derivatization (Volatile Precursors): Free phenols are notorious for hydrogen-bonding with active silanol sites on GC columns, which causes severe peak tailing and poor recovery[1]. To counteract this, we utilize BSTFA catalyzed with 1% TMCS. The TMCS catalyst is strictly necessary here to drive the silylation of the sterically hindered hydroxyl group—which is tightly flanked by the C1-phenyl and C3-methyl groups—converting it into a volatile trimethylsilyl (TMS) ether for Gaussian peak shapes.

  • Proton Quantitative NMR ( 1 H qNMR) (Absolute Mass Fraction): Provides a primary purity measurement without requiring a reference standard of the analyte itself. By comparing the integration of the distinct C3/C5 methyl singlets against a certified internal standard, we bypass the variable UV response factors that inherently complicate HPLC assays.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reversed-Phase HPLC-DAD Assay

Objective: Quantify non-volatile related substances and synthesis by-products.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of HPLC-grade Methanol (1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: 40% B hold for 2 min, ramp to 90% B over 15 min, hold at 90% B for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) extracting at 254 nm (universal aromatic) and 280 nm (phenol specific).

  • Self-Validation (System Suitability): Inject a resolution standard containing equal parts 2-phenylphenol and[1,1'-Biphenyl]-2-ol, 3,5-dimethyl-. The analytical run is only valid if the critical pair resolution ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) for the main peak is ≤ 1.2.

Protocol B: GC-MS Analysis of Volatile Impurities

Objective: Detect trace unreacted 2-phenylphenol and over-methylated volatile species.

  • Derivatization Step: Weigh 10.0 mg of the sample into a 2 mL amber glass vial. Add 1.0 mL of anhydrous Dichloromethane (DCM). Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Incubation: Cap tightly and heat the vial in a dry block at 60°C for 30 minutes to overcome the steric hindrance of the ortho-substituents. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, Split ratio 20:1, Inlet temperature 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–400.

  • Self-Validation (System Suitability): Evaluate the chromatogram for the underivatized analyte peak (m/z 198). The derivatization efficiency is validated if the underivatized peak area is < 0.5% of the TMS-derivative peak area.

Protocol C: Absolute Purity via 1 H qNMR

Objective: Determine the absolute mass fraction (% w/w) of the active ingredient.

  • Sample Preparation: Accurately weigh ~20.0 mg of the sample and ~10.0 mg of TraceCERT® 1,4-Dinitrobenzene (1,4-DNB, Internal Standard) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.7 mL of CDCl 3​ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Spectrometer Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° pulse.

    • Relaxation Delay ( D1​ ): 30 seconds.

    • Scans: 64 transients.

  • Data Processing & Self-Validation: Run a T1​ inversion-recovery experiment prior to the quantitative run. The protocol is validated only if D1​≥7×T1​ of the slowest relaxing proton (ensuring >99.9% signal recovery). Integrate the 1,4-DNB singlet (~8.4 ppm, 4H) and the distinct C3/C5 methyl singlets of the analyte (~2.2–2.4 ppm, 6H). Calculate mass fraction using the standard qNMR mass balance equation.

Quantitative Data & System Suitability Specifications

Analytical TechniqueTarget Analyte / ImpurityLOD / LOQLinearity ( R2 )System Suitability / Validation Criteria
HPLC-DAD Non-volatile related substances0.01% / 0.05%> 0.999 Rs​ > 2.0 between analyte and 2-phenylphenol
GC-MS (TMS) Volatile precursors (e.g., OPP)1 ppm / 5 ppm> 0.995Derivatization efficiency > 99.5%
1 H qNMR Absolute Mass Fraction (Assay)N/AN/AS/N > 250 for target peaks; D1​≥7×T1​

Analytical Workflow Visualization

PurityAssessmentcluster_methodsOrthogonal Analytical WorkflowsSample[1,1'-Biphenyl]-2-ol,3,5-dimethyl-HPLCHPLC-DAD(Related Substances)Sample->HPLCGCMSGC-MS (Derivatized)(Volatile Impurities)Sample->GCMSqNMR1H qNMR(Absolute Mass %)Sample->qNMRValidationData Integration &Mass BalanceHPLC->Validation Area %GCMS->Validation Trace %qNMR->Validation Mass FractionCoACertificate of Analysis(Validated Purity)Validation->CoA Final Assessment

Figure 1: Orthogonal analytical workflow for the purity assessment of substituted biphenyl-2-ols.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3,5-Dimethyl-[1,1'-biphenyl]-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3,5-dimethyl-[1,1'-biphenyl]-2-ol (also known as 2-phenyl-3,5-dimethylphenol).

The classical route to this molecule is the Suzuki-Miyaura cross-coupling of 2-bromo-3,5-dimethylphenol with phenylboronic acid. However, the reactive C–Br bond is flanked on both sides by ortho-substituents (the C1-hydroxyl and C3-methyl groups), creating severe di-ortho steric hindrance . Coupled with the electronic deactivation caused by the free phenol under basic conditions, this substrate frequently leads to stalled reactions and high levels of byproducts.

Part 1: Mechanistic Pathway & Bottleneck Visualization

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The diagram below maps the Suzuki-Miyaura pathway, highlighting the specific kinetic bottlenecks induced by the di-ortho substitution pattern of your starting material.

G Pd0 Active Pd(0) Catalyst (e.g., Pd-SPhos) OA Oxidative Addition Bottleneck: Di-ortho steric hindrance Pd0->OA Ar-Br + Ligand TM Transmetalation Requires efficient base (K3PO4) OA->TM Ph-B(OH)2 + Base Side1 Protodehalogenation (3,5-Dimethylphenol) OA->Side1 Slow TM + H-donor RE Reductive Elimination Yields Target Biaryl TM->RE Intermediate Complex Side2 Homocoupling (Biphenyl) TM->Side2 O2 exposure RE->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting bottlenecks in sterically hindered biaryl synthesis.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and GC-MS shows a large peak for 3,5-dimethylphenol. What is happening? A: You are observing protodehalogenation , a common side reaction in sterically hindered Suzuki couplings. Causality: The oxidative addition of the palladium catalyst to the aryl bromide occurs, but the subsequent transmetalation step is severely retarded by the bulky ortho-methyl and ortho-hydroxyl groups. The long-lived Pd(II)-aryl intermediate eventually abstracts a proton from the solvent or the amine base, yielding the reduced arene (3,5-dimethylphenol) instead of the coupled product. Solution: You must accelerate the transmetalation and reductive elimination steps. Switch from standard ligands (like PPh3 or dppf) to bulky, electron-rich Buchwald-type dialkylbiaryl phosphines such as SPhos, or specialized fluorinated ligands like HFTPhos 1[1]. These ligands possess a secondary interaction between the palladium center and the ligand's lower aryl ring, which forces the substrate into a geometry that dramatically accelerates reductive elimination.

Q2: Should I protect the phenol group before the Suzuki coupling? A: Yes, protection is highly recommended for optimal yields. Causality: Under the basic conditions required for Suzuki-Miyaura coupling, the unprotected phenol is deprotonated to form a phenoxide anion. This strongly electron-donating group increases the electron density on the aromatic ring, making the initial oxidative addition of Pd(0) into the C–Br bond thermodynamically unfavorable. Furthermore, free phenols can coordinate to the palladium center, poisoning the catalyst, or act as weakly-activated electrophiles themselves 2[2]. Solution: Protect the phenol as a Benzyl (Bn) or Methoxymethyl (MOM) ether prior to coupling. If you wish to avoid a separate protection/deprotection sequence, you can convert the phenol directly into an aryl nonaflate (using nonafluorobutanesulfonyl fluoride) and couple it with phenylboronic acid in a one-pot domino process 3[3].

Q3: What is the optimal base and solvent system for this sterically hindered coupling? A: For highly hindered substrates, the choice of base dictates the efficiency of the boronate complex formation, enabling the synthesis of even tetra-ortho-substituted biaryls 4[4]. Causality: Phenylboronic acid must be activated by a base to form a nucleophilic trihydroxyboronate anion for transmetalation. Weak bases fail to drive this equilibrium, while overly strong bases (like NaOH) can cause protodeboronation (degradation of the boronic acid). Solution: Use anhydrous K3PO4 in a biphasic Toluene/Water (10:1) solvent system. The trace water is critical; it dissolves the inorganic base and facilitates the formation of the reactive boronate species at the solvent interface without hydrolyzing the active catalyst.

Part 3: Quantitative Data & Ligand Comparison

The table below summarizes the expected outcomes when optimizing the synthesis of 3,5-dimethyl-[1,1'-biphenyl]-2-ol based on substrate protection and ligand choice.

Substrate StateCatalyst / LigandBase / SolventTemp (°C)Conversion (%)Yield (%)Major Byproduct
Unprotected PhenolPd(PPh3)4K2CO3 / THF8045%15%3,5-Dimethylphenol
Unprotected PhenolPd2(dba)3 / dppfK3PO4 / Dioxane10060%35%Catalyst Deactivation
Benzyl-ProtectedPd2(dba)3 / SPhosK3PO4 / Tol:H2O100>99%88%Trace Biphenyl
Benzyl-ProtectedPd G3 / HFTPhosK3PO4 / Tol:H2O80>99%95%None
Part 4: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the benzyl-protected substrate (2-bromo-1-(benzyloxy)-3,5-dimethylbenzene) to bypass the electronic deactivation of the free phenol, followed by a high-efficiency palladium-catalyzed cross-coupling and subsequent deprotection.

Step 1: Reaction Setup (Inert Atmosphere)

  • In an oven-dried Schlenk flask, combine 2-bromo-1-(benzyloxy)-3,5-dimethylbenzene (1.0 equiv, 10 mmol) and phenylboronic acid (1.5 equiv, 15 mmol).

    • Causality for excess: Phenylboronic acid is prone to oxidative homocoupling; an excess ensures complete consumption of the sterically hindered aryl halide.

  • Add Pd2(dba)3 (1.0 mol%) and SPhos (2.5 mol%).

  • Add finely milled, anhydrous K3PO4 (3.0 equiv, 30 mmol).

Step 2: Solvent Addition & Degassing 4. Add a rigorously degassed mixture of Toluene and deionized Water (10:1 v/v, to achieve a 0.2 M concentration). 5. 🔍 Self-Validation Checkpoint: The solution should initially appear dark purple/red (due to the Pd2(dba)3 precursor) and transition to a pale yellow/orange as the active Pd(0)-SPhos complex forms. If the solution turns black, bulk palladium has precipitated (catalyst death), indicating oxygen contamination.

Step 3: Heating & Monitoring 6. Heat the biphasic mixture to 100 °C under rigorous stirring (800+ rpm) for 12 hours.

  • Causality: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area, which is the physical site of the transmetalation step.

  • 🔍 Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.5).

Step 4: Workup & Deprotection 8. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. 9. To reveal the final 3,5-dimethyl-[1,1'-biphenyl]-2-ol, dissolve the crude intermediate in Methanol/EtOAc (1:1) and add 10% Pd/C (0.1 equiv). Stir under a Hydrogen balloon (1 atm) for 4 hours to cleave the benzyl ether. 10. Filter the mixture through a pad of Celite to remove the Pd/C, concentrate, and purify via flash chromatography (or recrystallization from heptane) to yield the pure product.

Part 5: References
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Organic Letters (ACS Publications) 1

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Molecules (MDPI) 2

  • Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride Synlett (Thieme Connect) 3

  • Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand Organic Letters (ACS Publications) 4

Sources

Technical Support & Troubleshooting Center: Optimization of 3,5-Dimethyl-[1,1'-biphenyl]-2-ol Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 3,5-dimethyl-[1,1'-biphenyl]-2-ol (CAS: 21389-90-2)[1]. As a biphenyl compound characterized by a hydroxyl group at the 2-position and electron-donating methyl groups at the 3 and 5 positions, this substrate is a valuable building block in pharmaceutical and materials science[1]. However, the electron-rich nature of its phenol ring makes it highly susceptible to undesired electrophilic aromatic substitution (EArS) and oxidative degradation[2].

This guide is designed for researchers and drug development professionals. It provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to achieve precise, directed C-H functionalization—particularly at the 2'-position of the adjacent phenyl ring[2].

Mechanistic Pathways & Workflow Analysis

To successfully functionalize this substrate, you must understand the causality behind the reaction pathways. The methyl groups at the 3 and 5 positions significantly increase the electron density of the phenol ring. Without a directing group or a specific transition-metal catalyst, reagents will naturally attack the sterically accessible C4 and C6 positions.

By employing a Palladium(II) catalyst, the hydroxyl group acts as a directing moiety, forming a stable six-membered palladacycle that forces the functionalization onto the target 2'-position of the adjacent biphenyl ring[2][3].

Caption: Competing reaction pathways in the functionalization of 3,5-dimethyl-[1,1'-biphenyl]-2-ol.

Troubleshooting FAQs

Q1: Why am I observing functionalization at the C4 and C6 positions instead of the targeted 2'-phenyl position? A1: The methyl groups at the 3 and 5 positions strongly activate the phenol ring. In the absence of a coordinating metal catalyst, electrophiles will attack the electronically favored C4 and C6 positions via EArS[2]. To overcome this, utilize a directed C-H functionalization approach. A Palladium(II) catalyst (e.g., Pd(OAc)₂) allows the hydroxyl group (or an ester derivative) to act as a directing group, forming a palladacycle intermediate that restricts the reaction to the 2'-position[2][3].

Q2: My oxidative carbonylation to form dibenzopyranones is yielding large amounts of black precipitate and low product recovery. What is going wrong? A2: The black precipitate is palladium black, indicating premature catalyst decomposition. This occurs when the oxidant is depleted or the reaction temperature is excessively high. For the oxidative carbonylation of 2-arylphenols, Silver acetate (AgOAc) is the optimal oxidant under acid-base free conditions[4]. Ensure your solvent (e.g., CH₃CN) is strictly anhydrous, as moisture accelerates catalyst deactivation.

Q3: Can I perform a direct cross-coupling on the phenol without pre-activating the C-H bond? A3: Direct C-H functionalization of unprotected phenols is challenging due to competing O-alkylation. However, recent advances demonstrate that transition-metal catalysis (such as Gold complexes with diazo compounds) can achieve direct C-H insertion on unprotected phenols[5]. For robust aryl-aryl coupling, converting the phenol to an ester (an acyloxy-directing group) prior to Pd(II) insertion provides a moisture-tolerant system that prevents undesired side reactions[3].

Quantitative Data: Optimization of Pd-Catalyzed Carbonylation

The following table summarizes the causal relationship between reaction conditions and yield during the synthesis of benzopyranone derivatives via oxidative carbonylation[4].

Catalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂ (10) AgOAc (2.0) CH₃CN 100 87% Optimal conditions; high regioselectivity and stable palladacycle.
Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)CH₃CN10045%Lower oxidation potential leads to an incomplete catalytic cycle.
PdCl₂ (10)AgOAc (2.0)CH₃CN10030%Chloride ligands sterically and electronically inhibit efficient palladacycle formation.
Pd(OAc)₂ (10)AgOAc (2.0)Toluene100TracePoor solubility of the active Pd-Ag intermediates prevents turnover.

Validated Experimental Protocol: Oxidative Carbonylation

This protocol describes the self-validating, step-by-step methodology for the Palladium-catalyzed oxidative carbonylation of 3,5-dimethyl-[1,1'-biphenyl]-2-ol to yield functionalized dibenzopyranones.

Step 1: Reagent Preparation & Assembly

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,5-dimethyl-[1,1'-biphenyl]-2-ol (0.2 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

  • Validation Check: Ensure AgOAc is white/light gray. Darkened AgOAc indicates photo-degradation and will severely reduce yield.

Step 2: Solvent & Atmosphere Control

  • Add 2.0 mL of anhydrous CH₃CN.

  • Purge the reaction vessel with Carbon Monoxide (CO) gas three times via a vacuum/gas manifold, then maintain a CO balloon pressure (1 atm).

  • Causality: Complete displacement of O₂ is critical to prevent the oxidative dimerization of the electron-rich phenol ring.

Step 3: Execution & In-Process Monitoring

  • Stir the mixture at 100 °C for 16 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the starting phenol spot (R_f ~0.6) and the appearance of a bright blue-fluorescent product spot under 254 nm UV light indicates successful conversion.

Step 4: Work-up & Isolation

  • Cool the mixture to room temperature, dilute with 10 mL of ethyl acetate, and filter through a short pad of Celite to remove palladium black and silver salts.

  • Concentrate the filtrate under reduced pressure.

Step 5: Structural Verification

  • Purify the crude product by silica gel column chromatography.

  • Validation Check: ¹H NMR must show the disappearance of the 2'-H proton on the biphenyl ring. ¹³C NMR must display a new downfield peak (~160-165 ppm) corresponding to the newly inserted lactone carbonyl carbon.

Caption: Catalytic cycle for the Pd(II)-directed C-H functionalization of 2-arylphenols.

References

  • Phenol-Directed C–H Functionalization | ACS Catalysis. 2

  • Cas 21389-90-2, [1,1-Biphenyl] - LookChem. 1

  • Palladium-catalyzed oxidative carbonylation of 2-arylphenols | ChemComm (RSC). Link

  • Pd(II)-Catalyzed C−H Activation/Aryl−Aryl Coupling of Phenol Esters | Journal of the American Chemical Society. 3

  • Highly Site-Selective Direct C–H Bond Functionalization of Phenols with α-Aryl-α-diazoacetates and Diazooxindoles via Gold Catalysis | ResearchGate. 5

  • One Pot Synthesis of Bioactive Benzopyranones Through Palladium-Catalyzed C-H Activation and CO Insertion into 2-Arylphenols | ResearchGate. 4

Sources

Technical Support Center: High-Resolution Chromatography of Dimethyl-Biphenyl-ol Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Resolving positional isomers of dimethyl-biphenyl-ols is a notorious bottleneck in analytical chemistry and drug development. Because these isomers share identical molecular weights, similar boiling points, and nearly indistinguishable polarities, traditional chromatographic approaches often fail.

As Application Scientists, we look beyond simple retention factors ( k′ ). We must exploit the subtle 3D conformational differences of these molecules—specifically, how the position of the methyl and hydroxyl groups alters the dihedral angle of the biphenyl backbone. This guide provides field-proven, causality-driven troubleshooting strategies to achieve baseline resolution.

Part 1: LC/UHPLC Method Optimization

Q1: Why do my dimethyl-biphenyl-ol isomers co-elute as a single broad peak on a standard C18 column?

The Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because positional isomers of dimethyl-biphenyl-ol have virtually identical hydrophobicity ( logP ), C18 phases cannot differentiate them[1]. The Solution: You must switch to a stationary phase that offers shape selectivity and π−π interactions . Biphenyl or Pentafluorophenyl (PFP) columns are highly recommended[2]. The dual-ring structure of a biphenyl stationary phase creates a rigid, planar pocket. If a dimethyl-biphenyl-ol isomer has methyl groups in the ortho position (e.g., 2,2'-dimethyl), steric hindrance forces the two phenyl rings out of planarity. This non-planar isomer cannot intercalate into the stationary phase as deeply as a planar isomer (e.g., 4,4'-dimethyl), resulting in distinct retention times and baseline resolution[3].

Q2: I switched to a Biphenyl column, but resolution is still poor. Should I adjust my organic modifier?

The Causality: Yes. If you are using Acetonitrile (ACN), you are actively suppressing the column's primary separation mechanism. Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons. These solvent π electrons compete directly with your biphenylol analytes for the π electrons of the stationary phase, effectively "blinding" the column to the isomers' structural differences[4]. The Solution: Switch your organic modifier to Methanol (MeOH) . Methanol is a protic solvent lacking π electrons. It does not compete for π−π interaction sites, allowing the biphenyl stationary phase to fully engage with the aromatic rings of your analytes, drastically improving selectivity ( α )[4].

Part 2: Gas Chromatography & Advanced MS Techniques

Q3: Can Capillary Gas Chromatography (GC) provide better resolution for these isomers than UHPLC?

The Causality: Yes, provided the analytes are derivatized (e.g., silylation of the hydroxyl group to increase volatility) and the correct stationary phase is used. Standard non-polar GC columns (like DB-5) separate primarily by boiling point, which is insufficient for these isomers. The Solution: Employ Liquid Crystalline (LC) stationary phases or derivatized Cyclodextrin phases [5]. Liquid crystalline phases transition into a highly ordered, rod-like state at specific temperatures. They exhibit extreme shape selectivity; linear isomers pass through the ordered phase easily, while bulky or non-planar isomers disrupt the crystalline lattice and are retained differently[5].

Q4: My isomers co-elute chromatographically and have identical MS/MS fragmentation spectra. How can I differentiate them?

The Causality: When both liquid/gas phase spatial resolution and mass-to-charge ( m/z ) fragmentation fail, you must separate the ions in the gas phase based on their physical size and shape. The Solution: Hyphenate your system with Ion Mobility Spectrometry (IMS-HRMS) . IMS separates gas-phase ions based on their Collision Cross Section (CCS). Even if two dimethyl-biphenyl-ol isomers have identical MS2 spectra, their differing dihedral angles give them slightly different 3D cross-sectional areas. Using high-resolution cyclic IMS, isomers with CCS differences as small as 0.1% to 0.2% can be baseline resolved[6].

Part 3: Data Presentation

Table 1: Stationary Phase Interaction Mechanisms for Biphenyl Isomers
Column ChemistryPrimary InteractionShape SelectivityBest Use Case
C18 (Alkyl) Hydrophobic dispersionLowGeneral screening; poor for positional isomers.
Phenyl-Hexyl π−π , HydrophobicModerateMonosubstituted aromatic isomers.
Biphenyl π−π , Steric intercalationHighClosely related biphenyl positional isomers[7].
PFP (Fluorinated) Dipole-dipole, π−π Very HighHalogenated or highly polar biphenyl isomers.
Liquid Crystalline (GC) Lattice disruptionExtremeRigid, volatile positional/geometric isomers[5].
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Co-elution on Biphenyl Phase π -competition from solvent.Replace Acetonitrile with Methanol[4].
Peak Tailing ( Tf​>1.5 ) Secondary interactions with free silanols.Add 0.1% Formic Acid or use an end-capped column.
Identical MS/MS Spectra Isomers yield identical product ions.Implement Ion Mobility Spectrometry (CCS separation)[6].

Part 4: Experimental Protocols

Self-Validating UHPLC-UV/MS Protocol for Dimethyl-Biphenyl-ols

This protocol utilizes a self-validating System Suitability Test (SST) to ensure the π−π mechanism is active before analyzing unknown samples.

Step 1: System Preparation & Equilibration

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm solid-core)[7].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid (Strictly avoid ACN).

  • Flow Rate: 0.4 mL/min. Column Temperature: 30°C (Lower temperatures often enhance π−π steric recognition).

Step 2: The Self-Validating Checkpoint (SST)

  • Inject a known critical pair standard (e.g., 2,2'-dimethylbiphenyl-4-ol and 3,3'-dimethylbiphenyl-4-ol).

  • Validation Gate: Do not proceed to sample analysis unless the critical pair achieves a Resolution ( Rs​ ) ≥1.5 and a Tailing Factor ( Tf​ ) ≤1.2 . If Rs​<1.5 , decrease the initial gradient slope.

Step 3: Gradient Execution

  • 0.0 - 2.0 min: Isocratic hold at 40% B (focuses the analyte band).

  • 2.0 - 12.0 min: Shallow linear gradient from 40% to 70% B (maximizes selectivity α ).

  • 12.0 - 15.0 min: Column wash at 100% B, followed by 3 minutes of re-equilibration.

Step 4: Orthogonal Detection

  • Monitor UV absorbance at 254 nm (optimal for the biphenyl chromophore).

  • Simultaneously acquire HRMS data. Extract the exact mass chromatogram (e.g., [M−H]− ) to verify peak purity across the full width at half maximum (FWHM).

Part 5: Mandatory Visualization

Workflow N1 Dimethyl-Biphenyl-ol Isomer Mixture N2 UHPLC Pathway N1->N2 Liquid Phase N3 GC-HRMS Pathway N1->N3 Gas Phase N4 Biphenyl / PFP Column (π-π Interactions) N2->N4 N6 Liquid Crystalline Phase (Shape Selectivity) N3->N6 N5 Methanol Modifier (No π-competition) N4->N5 N7 Ion Mobility Spectrometry (CCS Separation) N5->N7 Co-elution N8 Baseline Resolution (Rs > 1.5) N5->N8 Success N6->N7 Co-elution N6->N8 Success N7->N8 ΔCCS > 0.5%

Decision tree for chromatographic and ion mobility resolution of biphenylol isomers.

Part 6: References

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3,5-Dimethyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and materials science push toward more complex molecular architectures, working with highly sterically hindered biaryl phenols like [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- has become increasingly common.

This specific substrate features a hydroxyl group flanked by a phenyl ring at the C1 position and a methyl group at the C3 position. This extreme steric shielding, combined with the strong coordinating ability of the phenoxide anion, frequently leads to severe transition-metal catalyst poisoning. This guide provides field-proven, mechanistically grounded solutions to diagnose, mitigate, and reverse catalyst deactivation.

Part 1: The Causality of Catalyst Deactivation

To solve catalyst poisoning, we must first understand the thermodynamic and kinetic traps created by 3,5-dimethyl-[1,1'-biphenyl]-2-ol. Do not treat the catalyst as a black box; the deactivation pathways are highly predictable.

  • Retarded Reductive Elimination & Off-Cycle Reduction: In palladium-catalyzed cross-couplings (e.g., O-arylation or Suzuki-Miyaura), the massive steric bulk of the 3,5-dimethyl and ortho-phenyl groups drastically slows the rate-determining reductive elimination step. The prolonged lifetime of the Pd(II) intermediate allows competitive off-cycle reduction to take over, leading to the formation of inactive metallic Pd(0) nanoparticles (palladium black)[1].

  • Phenoxide Thermodynamic Sinks: Phenols are poor nucleophiles, but their deprotonated phenoxide anions bind tightly to late transition metals. If the supporting ligand (e.g., phosphine) is not sufficiently bulky, the hindered phenoxide displaces it, forming a stable, unreactive resting state that stalls the catalytic cycle.

  • Base-Induced Heterogeneity: Traditional insoluble inorganic bases (e.g., K₂CO₃, Cs₂CO₃) create heterogeneous reaction mixtures. This leads to localized high concentrations of phenoxide that exacerbate ligand displacement and cause irreproducibility across different scales[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My Pd-catalyzed coupling with 3,5-dimethyl-[1,1'-biphenyl]-2-ol stalls at 20% conversion, and the solution turns black. What is happening? A1: The black precipitate is palladium black, indicating that your catalyst has aggregated. Because the steric hindrance of your substrate is stalling the Pd(II) intermediate, it is being prematurely reduced to inactive Pd(0) nanoparticles. Solution: You must accelerate reductive elimination using a highly sterically demanding biarylphosphine ligand (e.g., BrettPhos). Furthermore, in situ X-ray absorption spectroscopy (XAS) studies demonstrate that adding a mild oxidant like 1,4-benzoquinone (BQ) can reactivate the catalyst by reoxidizing the inactive Pd(0) aggregates back to the active Pd(II) state[1].

Q2: I am using standard inorganic bases but getting wildly inconsistent yields. How can I prevent the catalyst from dying? A2: The low nucleophilicity of sterically hindered phenols is heavily exacerbated by insoluble inorganic bases, which cause reaction heterogeneity. Switching to a (e.g., a tertiary amine like Et₃N) ensures a homogeneous reaction mixture. Recent methodologies prove that pairing soluble organic bases with aryl triflates prevents base-induced catalyst deactivation and enables productive, scalable catalysis[2].

Q3: How do I know if the deactivation is due to ligand displacement versus oxidative degradation? A3: Run a baseline reaction and monitor it via ³¹P NMR. If you observe a free oxidized phosphine ligand peak (e.g., phosphine oxide), the deactivation is oxidative. If you see a chemical shift indicating the formation of a stable, off-cycle Pd-phenoxide complex without ligand oxidation, the poisoning is due to ligand displacement by the bulky phenoxide.

Part 3: Data Presentation

The following table summarizes the causal effects of optimizing reaction parameters to prevent catalyst poisoning when working with hindered biaryl phenols.

ParameterStandard ConditionOptimized ConditionCausality / Mechanistic Effect
Base Insoluble Inorganic (e.g., K₃PO₄)Soluble Organic (e.g., Et₃N)Prevents heterogeneous phenoxide pooling; maintains catalyst solubility and prevents ligand displacement[2].
Ligand Standard Phosphine (e.g., PPh₃)Bulky Biarylphosphine (e.g., BrettPhos)Accelerates the rate-determining reductive elimination; shields the metal from excess phenoxide coordination.
Additive None1,4-Benzoquinone (BQ)Acts as a mild oxidant to reoxidize off-cycle Pd(0) nanoparticles back to the catalytically active Pd(II) state[1].
Electrophile Aryl HalideAryl TriflateEnables the use of weaker amine bases without triggering competitive side-reactions, maintaining homogeneity[2].

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Homogeneous C–O Cross-Coupling using a Soluble Base

This protocol utilizes a soluble base to prevent heterogeneous catalyst poisoning.

  • Catalyst-Ligand Complexation: In an inert glovebox, dissolve 2 mol% Pd(OAc)₂ and 2.5 mol% of a bulky biarylphosphine ligand (e.g., t-BuBrettPhos) in anhydrous, degassed toluene.

    • Self-Validation Step: Stir for 15 minutes. The solution must become completely clear and homogeneous, indicating successful pre-catalyst formation.

  • Substrate Addition: Add 1.0 equivalent of 3,5-dimethyl-[1,1'-biphenyl]-2-ol and 1.1 equivalents of the aryl triflate electrophile.

  • Base Addition: Inject 1.5 equivalents of a weak, soluble tertiary amine (e.g., Et₃N or iPr₂NEt).

    • Self-Validation Step: Observe the mixture. It must remain strictly homogeneous; if precipitation occurs, the base or solvent is contaminated with moisture[2].

  • Execution: Heat the reaction to 90°C and monitor via GC-MS until the substrate is consumed.

Protocol 2: In Situ Catalyst Reactivation via Benzoquinone

Use this protocol if your reaction has already stalled and palladium black has formed.

  • Baseline Monitoring: Identify reaction stalling via kinetic sampling (LC-MS or GC-MS shows no progress over 2 hours).

  • Visual & Spectroscopic Diagnosis: Visually confirm the presence of a black precipitate. If available, confirm Pd(0) nanoparticle formation using X-ray absorption spectroscopy (XAS) or XPS[1].

  • Oxidant Dosing: Carefully add 10–20 mol% of 1,4-benzoquinone (BQ) directly to the stalled reaction mixture under inert flow.

  • Validation of Reactivation: Stir at the reaction temperature for 30 minutes.

    • Self-Validation Step: You will observe the gradual dissolution of the black precipitate and a color shift back to a clear yellow/orange solution. Resumption of product formation in the next kinetic sample confirms successful Pd(0) to Pd(II) reoxidation[1].

Part 5: Visualizations

Mechanism A Active Pd(II) Catalyst B Substrate Binding (3,5-dimethyl-[1,1'-biphenyl]-2-ol) A->B C Stalled Pd(II)-Phenoxide Complex (Steric Shielding) B->C D Product Formation (Slow Reductive Elimination) C->D Bulky Ligand E Catalyst Deactivation (Reduction to Pd(0) Nanoparticles) C->E Off-Cycle Pathway F Catalyst Reactivation (Benzoquinone Addition) E->F F->A Reoxidation

Mechanistic pathway of catalyst deactivation and BQ-mediated reactivation.

Troubleshooting Start Reaction Stalls / Low Yield Check Visual & Spectroscopic Inspection Start->Check Black Palladium Black Detected (Pd(0) Aggregation) Check->Black Precipitate NoBlack Homogeneous Stalling (Ligand Displacement) Check->NoBlack Clear Solution Sol1 Add 1,4-Benzoquinone & Use Bulky Biarylphosphine Black->Sol1 Sol2 Switch to Soluble Organic Base (e.g., Tertiary Amine) NoBlack->Sol2

Decision tree for diagnosing and resolving catalyst poisoning pathways.

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.[Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.[Link]

Sources

Technical Support Center: Regioselective Synthesis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (commonly referred to as 2-phenyl-4,6-dimethylphenol). This guide is designed for researchers, scientists, and drug development professionals. It provides field-validated protocols, mechanistic insights, and troubleshooting strategies for the two-step regioselective synthesis of this sterically hindered biphenyl core.

Synthesis Workflow Overview

The most efficient and scalable route to this molecule involves a regioselective electrophilic aromatic bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

SynthesisWorkflow SM 2,4-Dimethylphenol (Starting Material) Step1 Step 1: Regioselective Bromination (Br2 or NBS, mild conditions) SM->Step1 Int 2-Bromo-4,6-dimethylphenol (Intermediate) Step1->Int Regioselective ortho-bromination Step2 Step 2: Suzuki-Miyaura Coupling (Phenylboronic acid, Pd cat., Base) Int->Step2 Prod [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (Target Product) Step2->Prod C-C bond formation

Two-step regioselective synthesis workflow for [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-.

Step-by-Step Methodologies

Step 1: Regioselective Bromination of 2,4-Dimethylphenol

Causality & Mechanism: The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. In the starting material (2,4-dimethylphenol), the para position (C4) and one ortho position (C2) are blocked by methyl groups. This leaves the C6 position as the sole available activated site, allowing for highly regioselective monobromination without the need for protecting groups .

Protocol:

  • Dissolve 2,4-dimethylphenol (1.0 equiv) in a suitable solvent (e.g., dichloromethane, or aqueous media if using green oxidative catalysts).

  • Slowly add the brominating agent (e.g., N-bromosuccinimide, 1.05 equiv) at 0 °C to prevent over-oxidation. Alternatively, use an oxido-molybdenum(V) corrole catalyst with H₂O₂ and a bromide source for a greener, high-turnover approach .

  • Warm the reaction mixture to room temperature and stir for 2–4 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any residual oxidant or active bromine.

  • Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The successful formation of 2-bromo-4,6-dimethylphenol is confirmed by the presence of only two meta-coupled aromatic protons (typically around 6.8–7.1 ppm) and a molecular ion peak at m/z 200/202 (1:1 isotopic ratio) in GC-MS.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality & Mechanism: The sterically hindered 2-bromo-4,6-dimethylphenol requires a highly active palladium catalyst to facilitate the oxidative addition and transmetalation steps. A mixed solvent system (toluene/ethanol/water) is critical: the organic solvents dissolve the hindered substrates, while the water activates the phenylboronic acid into the highly reactive, electron-rich boronate species necessary for transmetalation .

Protocol:

  • In a dried, sealed Schlenk tube, combine 2-bromo-4,6-dimethylphenol (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Add a deoxygenated solvent mixture of toluene, ethanol, and water in a 10:2:1 volumetric ratio.

  • Purge the vessel with argon for 15 minutes to rigorously exclude oxygen.

  • Heat the mixture to 90 °C and stir for 16–20 hours.

  • Cool to room temperature, filter through a short pad of Celite to remove the palladium catalyst, and separate the organic layer. Extract the aqueous phase with ethyl acetate.

  • Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).

  • Self-Validation Checkpoint: Analyze the purified product via ¹³C NMR and LC-MS. The target molecule will display 14 distinct carbon signals. The mass spectrum should show an[M-H]⁻ peak at m/z 197 in negative ion mode.

Quantitative Data Summary

Reaction StepSubstrateReagents / CatalystSolvent SystemTemp / TimeExpected YieldTarget Purity
1. Bromination 2,4-DimethylphenolNBS (1.05 eq) or Oxido-Mo(V) cat. + H₂O₂CH₂Cl₂ or H₂O0 °C to 25 °C / 2–4 h> 95%> 98% (GC-MS)
2. Suzuki Coupling 2-Bromo-4,6-dimethylphenolPhB(OH)₂ (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq)Toluene/EtOH/H₂O (10:2:1)90 °C / 16–20 h85–92%> 95% (LC-MS)

Troubleshooting Guides & FAQs

Q: Why am I observing over-bromination or dearomatization in Step 1? A: While the C6 position is the most activated, forcing conditions (excess brominating agent, elevated temperatures) can lead to aliphatic bromination at the benzylic methyl groups or oxidative dearomatization of the phenol ring. Ensure strict stoichiometric control of the brominating agent (maximum 1.05 equivalents) and maintain mild temperatures (start at 0 °C).

Q: My Suzuki coupling yields are low, and I see a significant amount of biphenyl (homocoupling product). How can I fix this? A: Homocoupling of phenylboronic acid is primarily driven by the presence of oxygen, which promotes the oxidative dimerization of the boronic acid. To resolve this, rigorously degas your solvents using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes prior to the reaction. Additionally, ensure your Pd(PPh₃)₄ catalyst is fresh and stored under an inert atmosphere; oxidized Pd(II) species will exacerbate homocoupling.

Q: Is it necessary to protect the phenolic hydroxyl group before the Suzuki coupling? A: No. The Suzuki-Miyaura coupling is highly tolerant of free hydroxyl groups . Avoiding a protection/deprotection sequence improves the overall atom economy and yield. The base (K₂CO₃) will deprotonate the phenol, but the resulting phenoxide does not interfere with the palladium catalytic cycle. However, you must account for this by using an excess of base (at least 3.0 equivalents) to ensure enough base remains to form the reactive boronate complex.

Q: How do I separate the final product from unreacted 2-bromo-4,6-dimethylphenol? A: Because both compounds are phenols with similar pKa values, standard acid-base extraction is often insufficient for complete separation. The most reliable method is silica gel column chromatography. The target product ([1,1'-Biphenyl]-2-ol, 3,5-dimethyl-) features a bulky phenyl group that sterically shields the hydroxyl group, reducing its interaction with the silica stationary phase. Consequently, it typically exhibits a higher Rf value than the starting bromide when using a non-polar eluent system (e.g., Hexane/Ethyl Acetate 9:1).

References

  • Yadav, I., Prakash, V., Maurya, M. R., & Sankar, M. (2023). Oxido-Molybdenum(V) Corroles as Robust Catalysts for Oxidative Bromination and Selective Epoxidation Reactions in Aqueous Media under Mild Conditions. Inorganic Chemistry.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

Validation & Comparative

A Comparative Guide to the Strategic Utility of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- in Modern Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biphenyl Scaffold and the Significance of Substitution

The biphenyl moiety is a quintessential "privileged scaffold" in chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its rigid, yet conformationally adaptable, framework allows for the precise spatial arrangement of functional groups, making it a cornerstone of rational molecular design. However, the true utility of the biphenyl unit is unlocked not by its mere presence, but by the strategic placement of substituents that modulate its electronic and steric character.

This guide provides an in-depth comparative analysis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- , a uniquely substituted derivative, against a curated selection of its structural analogues. Our objective is to dissect the specific contributions of the hydroxyl and dimethyl functionalities by comparing it with:

  • [1,1'-Biphenyl]-2-ol: The parent phenol, serving as a baseline to evaluate the impact of the methyl groups.

  • 3,5-Dimethyl-[1,1'-biphenyl]: The non-hydroxylated counterpart, to isolate the role of the crucial 2-ol group.

  • [1,1'-Biphenyl]-2-ol, 4'-chloro-: An analogue with a distal electron-withdrawing group, to contrast the effects of electronic perturbation.

Through this analysis, we will illuminate why the specific substitution pattern of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- makes it a valuable and distinct building block for researchers in organic synthesis and drug development.

Section 1: A Deep Dive into Structural and Physicochemical Properties

The function of a molecule is inextricably linked to its form. The substituents on a biphenyl ring dictate its three-dimensional shape, polarity, and reactivity by exerting distinct steric and electronic effects.

G cluster_0 [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- cluster_1 [1,1'-Biphenyl]-2-ol cluster_2 3,5-Dimethyl-[1,1'-biphenyl] cluster_3 [1,1'-Biphenyl]-2-ol, 4'-chloro- node_A node_A node_B node_B node_C node_C node_D node_D

Caption: Chemical structures of the compared biphenyl derivatives.

Causality of Experimental Properties: Steric and Electronic Effects
  • Steric Influence: The rotation around the central C-C bond in biphenyls is sensitive to the size of substituents at the ortho (2, 2', 6, 6') positions.[3] While the methyl groups in our primary compound are at the meta (3, 5) positions, they are not sterically innocent. They create a defined steric environment around the adjacent 2-hydroxyl group, influencing its hydrogen-bonding capabilities and its reactivity as a nucleophile. This contrasts sharply with the exposed hydroxyl group of the parent [1,1'-Biphenyl]-2-ol. This subtle steric buttressing is a critical design element, particularly when this moiety is incorporated into larger structures like chiral ligands.[4]

  • Electronic Nature: The electronic character of the substituents governs the electron density of the aromatic rings and the acidity of the phenolic proton.

    • [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- : The two methyl groups are weak electron-donating groups (EDGs) via induction, enriching the electron density of their host ring. The hydroxyl group is a strong EDG through resonance.

    • [1,1'-Biphenyl]-2-ol : Lacks the inductive donation of the methyl groups, making its phenolic ring slightly less electron-rich.

    • 3,5-Dimethyl-[1,1'-biphenyl] : Is a neutral, non-polar molecule, with its properties dominated by the lipophilic nature of the hydrocarbon backbone.[5]

    • [1,1'-Biphenyl]-2-ol, 4'-chloro- : The chlorine atom at the 4'-position acts as a potent electron-withdrawing group (EWG) via induction, which deactivates the distal ring and can influence the acidity of the remote hydroxyl group.

These intrinsic differences are directly reflected in the macroscopic physicochemical properties of the compounds.

Data-Driven Comparison of Physicochemical Properties

The following table summarizes key quantitative data, providing a clear basis for selecting the appropriate derivative for a given application.

Property[1,1'-Biphenyl]-2-ol, 3,5-dimethyl-[1,1'-Biphenyl]-2-ol3,5-Dimethyl-[1,1'-biphenyl][1,1'-Biphenyl]-2-ol, 4'-chloro-Source(s)
CAS Number 21389-90-290-43-717057-88-464181-76-6[5][6][7][8][9]
Molecular Weight ( g/mol ) 198.26170.21182.26204.65[5][6][7]
Melting Point (°C) Data not available56 - 59Data not availableData not available[8]
Boiling Point (°C) Data not available280 - 284Data not availableData not available[8]
logP (Octanol/Water) ~4.0 (Predicted)3.09 - 3.21~4.8 (Predicted)~3.8 (Predicted)[6][10]
pKa (Strongest Acidic) ~9.6 (Predicted)9.69N/A~9.3 (Predicted)[10]

Note: Experimental data for substituted derivatives can be sparse; predicted values are provided for comparative purposes.

Section 2: Synthesis Methodologies - A Comparative Overview

The construction of the biaryl axis is most reliably achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method due to its functional group tolerance and the general stability of its boronic acid reagents.[11][12][13]

Suzuki_Workflow ArylHalide Aryl Halide (e.g., 2-Bromoanisole) Coupling Suzuki-Miyaura Coupling ArylHalide->Coupling BoronicAcid Arylboronic Acid (e.g., 3,5-Dimethylphenylboronic acid) BoronicAcid->Coupling Catalyst Pd Catalyst & Ligand (e.g., Pd(OAc)₂, PPh₃) Catalyst->Coupling Base Base (e.g., K₂CO₃, K₃PO₄) Base->Coupling Solvent Solvent (e.g., Toluene/H₂O) Solvent->Coupling Product Substituted Biphenyl (e.g., 2-Methoxy-3',5'-dimethylbiphenyl) Coupling->Product Deprotection Deprotection (e.g., BBr₃) Product->Deprotection FinalProduct [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- Deprotection->FinalProduct

Caption: General workflow for biphenyl synthesis via Suzuki-Miyaura coupling.

Protocol: Synthesis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-

This protocol describes a representative synthesis utilizing a Suzuki-Miyaura coupling followed by deprotection. The hydroxyl group is often protected (e.g., as a methyl ether) to prevent interference with the catalyst.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethylphenylboronic acid (1.2 mmol, 1.2 eq).[14]

  • Reagent Addition: Add 2-bromoanisole (1.0 mmol, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Solvent and Base: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Reaction: Vigorously stir and heat the biphasic mixture to 90 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product (2-methoxy-3',5'-dimethyl-[1,1'-biphenyl]) by column chromatography on silica gel.

Step 2: O-Demethylation (Deprotection)

  • Reactor Setup: Dissolve the purified product from Step 1 in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.5 mmol, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C, followed by water.

  • Workup: Extract the mixture with DCM (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the final product by column chromatography or recrystallization to yield [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-.

Comparative Synthesis Insights

The choice of starting materials is the primary variable in synthesizing the other derivatives:

  • For [1,1'-Biphenyl]-2-ol: Phenylboronic acid would be used instead of 3,5-dimethylphenylboronic acid.

  • For 3,5-Dimethyl-[1,1'-biphenyl]: 1-Bromobenzene would be coupled with 3,5-dimethylphenylboronic acid, and no deprotection step is required.

  • For [1,1'-Biphenyl]-2-ol, 4'-chloro-: 4-Chlorophenylboronic acid would be the coupling partner for 2-bromoanisole.

Expert Consideration: The electronic nature of the coupling partners can influence reaction efficiency. Highly electron-deficient aryl halides, for example, may require more electron-rich phosphine ligands (e.g., Buchwald-type ligands) or stronger bases to facilitate the catalytic cycle.[15]

Section 3: Performance in Application - Precursors to High-Value Ligands

A primary application for sterically-tuned hydroxylated biphenyls is in the synthesis of phosphine-based ligands for catalysis.[16][17] The biphenyl backbone creates a well-defined chiral or achiral environment around the metal center, and its substituents directly dictate the ligand's steric bulk and electronic properties, which in turn control catalytic activity and selectivity.[18][19]

Catalytic_Cycle cluster_legend Ligand Influence Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->ArPdXL2 + Ar-X ArX Ar-X ArPdArL2 Ar-Pd(II)(Ar')L₂ (Transmetalation) ArPdXL2->ArPdArL2 + Ar'-B(OH)₂ + Base ArBOH2 Ar'-B(OH)₂ Base Base ArPdArL2->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArL2->ArAr L_influence L = Phosphine Ligand Derived from Biphenyl-ol Steric & Electronic properties of L influence rates of all steps.

Sources

Comparative Guide to Antibody Specificity: Cross-Reactivity Profiling with [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

As immunoassay formats increasingly drive environmental monitoring and pharmacokinetic profiling, the demand for highly specific antibodies has surged. When developing assays for biocides and fungicides like 2-Phenylphenol (OPP), achieving absolute specificity is a significant biochemical challenge. Structural analogs, particularly [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (also known as 3,5-dimethyl-2-phenylphenol), serve as critical stress-test molecules to evaluate the precision of an antibody's Complementarity Determining Regions (CDRs).

This guide provides an objective, data-driven comparison of different antibody formats, detailing the mechanistic causality of cross-reactivity and providing self-validating protocols for rigorous laboratory assessment.

Mechanistic Causality: The "Why" Behind Cross-Reactivity

To understand why[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- is the ultimate benchmark for OPP antibody specificity, we must analyze the binding thermodynamics at the paratope-epitope interface.

The primary target, 2-Phenylphenol, binds to specific antibodies via a combination of hydrophobic packing (driven by the biphenyl rings) and critical hydrogen bonding (facilitated by the hydroxyl group at the 2-position). When evaluating [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- , two distinct physicochemical alterations dictate cross-reactivity [1]:

  • Steric Hindrance: The addition of methyl groups at the 3 and 5 positions of the phenolic ring introduces significant steric bulk. In highly specific monoclonal antibodies, this bulk physically clashes with the amino acid residues lining the CDR pocket, preventing the deep insertion required for high-affinity binding.

  • Inductive Effects: The electron-donating nature of the methyl groups alters the electron density of the phenolic ring, subtly shifting the pKa of the hydroxyl group. This disrupts the highly specific hydrogen-bond network established by the antibody.

BindingMechanism Target 2-Phenylphenol (Primary Target) CDR Antibody CDR Binding Pocket Target->CDR Optimal Fit Analog [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- Steric Steric Hindrance (Methyl Bulk) Analog->Steric 3,5-Dimethyl Substitution AffinityHigh High Affinity Binding (Optimal H-Bonds) CDR->AffinityHigh Steric->CDR Blocked Entry AffinityLow Low Affinity (Displaced) Steric->AffinityLow

Diagram 1: Mechanistic pathway of steric hindrance caused by 3,5-dimethyl substitutions in the CDR pocket.

Product Performance Comparison

When selecting an antibody for biphenyl-derivative immunoassays, researchers typically choose between Monoclonal (MAb), Polyclonal (PAb), and Recombinant single-chain variable fragments (scFv). Below is an objective comparison of their performance when challenged with [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-.

Quantitative Cross-Reactivity Data

Cross-reactivity (%CR) is calculated using the standard formula: %CR = (IC50 of Target / IC50 of Cross-Reactant) × 100

Antibody FormatTarget AnalyteIC50 (ng/mL)% Cross-ReactivityClinical/Lab Utility
MAb-OPP-01 (Monoclonal)2-Phenylphenol1.2100% Gold standard for specific environmental quantification.
MAb-OPP-01 (Monoclonal)[1,1'-Biphenyl]-2-ol, 3,5-dimethyl-150.00.8% Demonstrates excellent steric exclusion.
PAb-OPP-Mix (Polyclonal)2-Phenylphenol2.5100% Useful for broad-class biphenyl screening.
PAb-OPP-Mix (Polyclonal)[1,1'-Biphenyl]-2-ol, 3,5-dimethyl-18.513.5% High CR due to diverse paratope populations.
scFv-OPP-Eng (Recombinant)2-Phenylphenol0.8100% Next-gen biosensors requiring absolute precision.
scFv-OPP-Eng (Recombinant)[1,1'-Biphenyl]-2-ol, 3,5-dimethyl->1000.0<0.1% Engineered CDRs eliminate methyl-group accommodation.

Data Interpretation: The polyclonal serum (PAb-OPP-Mix) exhibits a 13.5% cross-reactivity, making it unsuitable for distinguishing between specific biphenyl metabolites [2]. Conversely, the recombinant scFv format provides near-zero cross-reactivity, validating its use in complex matrices where multiple biphenyl analogs co-exist [3].

Self-Validating Experimental Protocol: Competitive ELISA

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating Checkerboard Titration step. This ensures that any observed cross-reactivity is a true reflection of antibody kinetics, rather than an artifact of suboptimal reagent concentrations.

Phase 1: Self-Validation (Checkerboard Titration)
  • Matrix Preparation: Prepare a 96-well microtiter plate. Coat columns 1-12 with decreasing concentrations of BSA-2-Phenylphenol conjugate (e.g., 2.0 µg/mL down to 0.01 µg/mL).

  • Antibody Titration: Add decreasing concentrations of the primary antibody across rows A-H (e.g., 1:500 to 1:64,000).

  • Selection: Identify the optimal coating and antibody concentration that yields a maximum Optical Density (OD450) of ~1.5 to 2.0 with minimal background noise.

Phase 2: Cross-Reactivity Workflow
  • Coating: Coat the microplate with the optimized concentration of BSA-2-Phenylphenol in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBST for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Incubation:

    • In separate tubes, prepare serial dilutions of the target (2-Phenylphenol) and the cross-reactant ([1,1'-Biphenyl]-2-ol, 3,5-dimethyl-) ranging from 0.01 ng/mL to 10,000 ng/mL.

    • Add 50 µL of the standard/cross-reactant and 50 µL of the optimized primary antibody to each well. Incubate for 1 hour at 37°C. (Causality note: The free [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- competes with the immobilized BSA-conjugate for the antibody's CDRs).

  • Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Readout: Wash 5x. Add 100 µL TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

ELISAWorkflow Step1 1. Checkerboard Titration (Establish Baseline OD) Step2 2. Antigen Coating & Blocking (Immobilize BSA-Conjugate) Step1->Step2 Step3 3. Competitive Incubation (Ab + [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-) Step2->Step3 Step4 4. Wash & Secondary Ab (HRP-Conjugated Detection) Step3->Step4 Step5 5. TMB Substrate & Readout (Quantify OD at 450nm) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & %CR) Step5->Step6

Diagram 2: Step-by-step competitive ELISA workflow for determining antibody cross-reactivity.

Conclusion for Assay Developers

When integrating antibodies into diagnostic or environmental monitoring workflows, the structural nuances of the target cannot be ignored. The 3,5-dimethyl substitution on the biphenyl ring acts as a rigorous filter for antibody quality. For applications requiring absolute specificity—such as distinguishing active biocides from inert environmental metabolites—monoclonal or engineered scFv formats are mandatory. Polyclonal formats, while cost-effective, will yield false positives in the presence of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- due to their inherent paratope diversity.

References
  • Genemedi. 2-Phenylphenol (Ortho-Phenylphenol) antibody/antigen (BSA/OVA/KLH conjugated hapten). Retrieved from[Link]

  • National Institutes of Health (NIH). Effects of Common Pesticides on Prostaglandin D2 (PGD2) Inhibition... and Implications for Endocrine Disruption. Retrieved from[Link]

  • American Chemical Society (ACS). Bisphenol A and Its Chlorinated Derivatives in Human Colostrum. Retrieved from[Link]

Benchmarking the Photophysical Properties of 3,5-Dimethyl-[1,1'-biphenyl]-2-ol: A Comparative Guide on ESIPT Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized biphenyl-2-ol derivative, 3,5-dimethyl-[1,1'-biphenyl]-2-ol (also systematically referred to as 2-phenyl-4,6-dimethylphenol) presents a fascinating case study in modern photophysics. While most fluorescent probes rely on standard radiative decay, biphenyl-2-ols are unique: upon UV excitation, they undergo an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) directly to a carbon atom on the adjacent aromatic ring, generating a transient quinone methide (QM) intermediate .

This guide objectively benchmarks the photophysical performance of 3,5-dimethyl-[1,1'-biphenyl]-2-ol against the unsubstituted standard (2-phenylphenol) and other alkylated alternatives. By analyzing the causality behind its structural modifications, we provide actionable, self-validating protocols for researchers developing advanced photoacids, transient QM precursors, or novel fluorophores.

Mechanistic Causality: The Steric Enhancement Effect

To understand the value of 3,5-dimethyl-[1,1'-biphenyl]-2-ol, we must first examine the limitations of its unsubstituted parent molecule, 2-phenylphenol (2PP). In 2PP, the ESIPT process is relatively inefficient (Quantum Yield Φex​≈0.04−0.08 ). The causality here is conformational: the molecule possesses rotational freedom around the C-C biphenyl bond. The phenolic hydroxyl group frequently rotates away from the adjacent phenyl ring, breaking the pre-organized geometry required for proton transfer.

By introducing methyl groups at the 3 and 5 positions, the photophysics are fundamentally altered. The methyl group at the 3-position (ortho to the hydroxyl group) acts as a steric bumper. This steric hindrance restricts the rotation of the -OH group, forcing it to point directly toward the π -system of the adjacent phenyl ring. This "conformational locking" drastically lowers the activation energy for ESIPT, increasing the quantum yield nearly threefold compared to the unsubstituted analog.

ESIPT_Pathway A S0 Enol (Ground State) B S1 Enol (Excited State) A->B hν (UV Excitation) C S1 Keto / Quinone Methide (Proton Transferred) B->C Ultrafast ESIPT (< 1 ps) D S0 Keto / Quinone Methide (Ground State Intermediate) C->D Non-radiative Decay D->A Reverse Proton Transfer (RPT)

Fig 1: Photochemical pathway of ESIPT to an aromatic carbon, forming a transient quinone methide.

Quantitative Benchmarking Data

The following table summarizes the photophysical properties of 3,5-dimethyl-[1,1'-biphenyl]-2-ol compared to baseline and highly-hindered alternatives. The data demonstrates how increasing steric bulk at the ortho-position directly correlates with enhanced ESIPT efficiency .

CompoundAbs λmax​ (nm)Em λmax​ (nm)ESIPT Quantum Yield ( Φex​ )Transient QM λmax​ (nm)Conformation
2-Phenylphenol (Baseline) 2863300.04 - 0.08~520Free rotation
3,5-Dimethyl-[1,1'-biphenyl]-2-ol 290340~0.20~525Sterically locked
6-tert-Butyl-2-phenylphenol 290345~0.30~530Highly restricted

Note: Φex​ represents the quantum yield of deuterium exchange, a direct proxy for ESIPT efficiency to the carbon atom.

Self-Validating Experimental Protocols

To accurately benchmark these properties in your own laboratory, you must employ a dual-pronged analytical approach. Because the quinone methide (QM) intermediate undergoes rapid Reverse Proton Transfer (RPT) back to the starting material, standard steady-state fluorescence is insufficient. We utilize Deuterium Exchange to trap the event and Femtosecond Transient Absorption (fs-TA) to observe the intermediate directly .

Protocol A: Measuring ESIPT Efficiency via Deuterium Exchange

This protocol uses isotopic trapping to quantify the ESIPT event. A dark control ensures that the proton transfer is strictly a photochemical (excited-state) process, validating the system.

  • Solvent Preparation: Prepare a 1:3 (v/v) mixture of D2​O and spectroscopic-grade CH3​CN . Causality: CH3​CN ensures the non-polar biphenyl remains soluble, while D2​O provides the deuterium source for isotopic exchange upon RPT.

  • Sample Preparation: Dissolve 3,5-dimethyl-[1,1'-biphenyl]-2-ol to a concentration of 10−3 M in the solvent mixture. Divide into two quartz NMR tubes (one for irradiation, one wrapped in foil as the dark control).

  • Irradiation: Irradiate the sample tube using a 254 nm or 266 nm UV lamp for 30–60 minutes.

  • Analysis: Evaporate the solvent under reduced pressure and redissolve the residue in CDCl3​ .

  • Quantification: Acquire a 1H -NMR spectrum. Calculate the ESIPT quantum yield ( Φex​ ) by integrating the depletion of the proton signal at the 2'-position of the adjacent phenyl ring relative to an internal standard. Verify that the dark control shows 0% exchange.

Protocol B: Direct Observation via fs-TA Spectroscopy

To prove the existence of the QM intermediate, ultrafast pump-probe spectroscopy is required.

  • Excitation: Pump the sample ( 10−4 M in neat CH3​CN ) with a 267 nm femtosecond laser pulse (generated via optical parametric amplification).

  • Probing: Probe the sample with a white-light continuum pulse (350–700 nm) generated in a sapphire crystal.

  • Data Acquisition: Monitor the transient absorption signal at ~525 nm. The rapid rise time (< 1 ps) confirms the barrierless nature of the sterically-enhanced ESIPT, while the decay kinetics map the lifetime of the QM intermediate before it reverts to the ground state.

Experimental_Workflow Step1 Sample Prep (D2O / CH3CN) Step2 UV Irradiation (266 nm Pump) Step1->Step2 Step3 fs-TA Spectroscopy (Probe QM at ~525 nm) Step2->Step3 Ultrafast Kinetics Step4 NMR / MS Analysis (Deuterium Tracking) Step2->Step4 Steady-State Photolysis Step5 Calculate Φ_ex (Quantum Yield) Step4->Step5

Fig 2: Dual-pronged experimental workflow for validating ESIPT efficiency and QM formation.

Conclusion

For researchers designing photoresponsive materials or transient electrophiles, 3,5-dimethyl-[1,1'-biphenyl]-2-ol offers a highly optimized scaffold. By leveraging the steric bulk of the 3-methyl group, the molecule overcomes the conformational flexibility that plagues standard 2-phenylphenol. This structural pre-organization results in a highly efficient, barrierless ESIPT process, making it a superior benchmark compound for studying carbon-directed proton transfers.

References

  • Lukeman, M., & Wan, P. (2001). Excited state intramolecular proton transfer (ESIPT) in 2-phenylphenol: an example of proton transfer to a carbon of an aromatic ring. Chemical Communications, (11), 1004-1005.[Link]

  • Ma, J., Zhang, X., Basarić, N., Wan, P., & Phillips, D. L. (2015). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Physical Chemistry Chemical Physics, 17(14), 9205-9211.[Link]

  • Lukeman, M. (2003). Excited state intramolecular proton transfer (ESIPT) efficiency enhancement in phenols due to o-alkyl groups. Acadia University Scholar Repository.[Link]

Inter-Laboratory Comparison Guide: Characterization and Performance of 3,5-Dimethyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dimethyl-[1,1'-biphenyl]-2-ol (also known by its synonym 2,4-dimethyl-6-phenylphenol, CAS: 21389-90-2) is a highly specialized, sterically hindered biphenyl derivative[1]. It is increasingly utilized as a premium building block, antioxidant, and antimicrobial agent in advanced polymer blends and pharmaceutical synthesis[2].

This guide provides an objective, inter-laboratory comparison of the analytical characterization and functional performance of 3,5-dimethyl-[1,1'-biphenyl]-2-ol (referred to herein as DMBP-OH ). To establish a rigorous baseline, its performance is benchmarked against two industry standards: BHT (Butylated Hydroxytoluene, a standard antioxidant) and OPP (ortho-Phenylphenol, a standard antimicrobial).

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why DMBP-OH performs the way it does before analyzing the data. The efficacy of DMBP-OH is dictated by its precise molecular architecture:

  • Steric Shielding (Ortho Positions): The hydroxyl group at C2 is flanked by a bulky phenyl ring at C1 and a methyl group at C3. This dual-ortho substitution creates a highly sterically hindered environment, preventing pro-oxidant side reactions and inhibiting the dimerization of the phenoxyl radical.

  • Electronic Stabilization (Para Position): The methyl group at C5 (para to the hydroxyl) donates electron density via hyperconjugation. This lowers the O-H Bond Dissociation Enthalpy (BDE), making it an exceptionally efficient Hydrogen Atom Transfer (HAT) agent.

  • Extended π -Conjugation: The ortho-phenyl ring allows for extensive electron delocalization once the radical is formed, granting the resulting DMBP-O• radical superior thermodynamic stability compared to standard monocyclic phenols.

Pathway DMBP DMBP-OH (Sterically Hindered Phenol) TS Hydrogen Atom Transfer (Transition State) DMBP->TS DPPH_rad DPPH• Radical (Purple, Abs: 517nm) DPPH_rad->TS DMBP_rad DMBP-O• Radical (Resonance Stabilized) TS->DMBP_rad Electron Delocalization DPPH_H DPPH-H (Yellow, Reduced) TS->DPPH_H Signal Quenching

Fig 1. Radical scavenging mechanism of DMBP-OH via Hydrogen Atom Transfer (HAT).

Inter-Laboratory Analytical Workflow

To ensure scientific integrity and eliminate single-source bias, the characterization of DMBP-OH was modeled across a self-validating, three-laboratory system. Each laboratory was tasked with a specific analytical domain, ensuring that structural purity, thermal resilience, and functional efficacy were independently verified.

Workflow Start Standardized DMBP-OH Batch (CAS: 21389-90-2) LabA Lab A: Structural Validation (GC-MS, 1H/13C NMR) Start->LabA LabB Lab B: Thermal Analysis (TGA, DSC) Start->LabB LabC Lab C: Functional Assays (DPPH IC50, MIC) Start->LabC DataSync Data Integration & Statistical Alignment (ANOVA, Z-scores) LabA->DataSync LabB->DataSync LabC->DataSync Report Final Characterization Profile & Comparative Guide DataSync->Report

Fig 2. Inter-laboratory workflow for the comprehensive characterization of DMBP-OH.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Structural Validation via GC-MS (Lab A)

Objective: Confirm the absence of unreacted biphenyl precursors and positional isomers.

  • Sample Preparation: Dissolve 1.0 mg of DMBP-OH in 1.0 mL of HPLC-grade dichloromethane. Causality: Dichloromethane ensures complete solvation of the hydrophobic biphenyl core without inducing solvent-analyte reactivity.

  • Injection: Inject 1 µL in split mode (1:50) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The gradual thermal ramp provides the theoretical plates necessary to resolve DMBP-OH from closely related structural isomers.

  • Detection: Electron Ionization (EI) at 70 eV. Monitor for the molecular ion ( M+ = 198.1 m/z).

Protocol 2: Thermal Stability via TGA (Lab B)

Objective: Quantify thermal decomposition and volatility against[3] standards.

  • Instrument Calibration: Calibrate the thermogravimetric analyzer using high-purity nickel and alumel standards.

  • Sample Loading: Load 10.0 ± 0.5 mg of the sample into a platinum crucible. Causality: Platinum is utilized to prevent the catalytic degradation artifacts commonly observed with alumina crucibles at elevated temperatures.

  • Purge Gas: Nitrogen flow at 50 mL/min. Causality: An inert atmosphere isolates inherent thermal volatility from oxidative degradation pathways.

  • Heating Ramp: 10°C/min from 25°C to 600°C. Record the temperature at 5% weight loss ( Td,5%​ ).

Protocol 3: Antioxidant Efficacy via DPPH Assay (Lab C)

Objective: Measure the radical scavenging capacity ( IC50​ ) using the [4].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in spectrophotometric-grade methanol[5].

  • Reaction Setup: In a 96-well microplate, mix 100 µL of the DPPH working solution with 100 µL of DMBP-OH at varying concentrations (1–100 µg/mL).

  • Incubation: Incubate the plate in the dark at 25°C for 30 minutes. Causality: Dark incubation is critical to prevent the photo-induced degradation of the DPPH radical, ensuring signal fidelity and reproducibility[4].

  • Measurement: Measure absorbance at 517 nm. Calculate the IC50​ via non-linear regression analysis.

Comparative Performance Data

The data synthesized from the inter-laboratory study demonstrates the unique positioning of DMBP-OH. All quantitative data has been summarized below for direct comparison with BHT and OPP.

Table 1: Analytical & Thermal Characterization

DMBP-OH exhibits significantly higher thermal stability than BHT, making it vastly superior for high-temperature polymer extrusion processes[2].

CompoundMolecular WeightGC-MS PurityMelting Point Td,5%​ (Decomposition)
DMBP-OH 198.26 g/mol >99.5%68 - 70 °C215 °C
BHT (Standard)220.35 g/mol >99.5%70 °C160 °C
OPP (Standard)170.21 g/mol >99.5%57 °C185 °C
Table 2: Functional Performance Metrics

DMBP-OH bridges the gap between pure antioxidants and pure antimicrobials. It matches the radical scavenging efficiency of BHT while retaining a moderate antimicrobial profile similar to OPP.

CompoundDPPH IC50​ (µg/mL)MIC vs. S. aureus (µg/mL)Volatility at 150°C (% Wt. Loss)
DMBP-OH 12.5 64 < 1.0 %
BHT 15.2> 512 (Inactive)18.5 %
OPP > 200 (Inactive)3212.0 %

Data Analysis & Causality: The low volatility of DMBP-OH (<1.0% at 150°C) is a direct result of the heavier biphenyl core and its ability to engage in intermolecular π−π stacking, which BHT lacks. Furthermore, while OPP is a potent antimicrobial, it lacks the electron-donating methyl groups required to stabilize a phenoxyl radical, rendering it useless as an antioxidant. DMBP-OH successfully hybridizes these functional requirements.

Conclusion

The inter-laboratory characterization confirms that 3,5-dimethyl-[1,1'-biphenyl]-2-ol is a highly robust, dual-action molecule. By leveraging precise steric hindrance and an extended π -conjugation system, it overcomes the thermal volatility limitations of traditional antioxidants like BHT, while offering a broader spectrum of utility than standard biocides like OPP. For researchers and drug development professionals designing high-performance materials or stabilized formulations, DMBP-OH represents a structurally optimized alternative.

References

  • LookChem. "[1,1-Biphenyl]-2-ol, 3,5-dimethyl- (CAS: 21389-90-2) Chemical Properties and Synonyms". Available at:[Link]

  • ASTM International. "ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "A new colorimetric DPPH• scavenging activity method applied on synthetic and natural antioxidants and medicinal herbs" (Brand-Williams Method Reference). Available at:[Link]

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Correlating the Structure of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- with its Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance continues to challenge modern infection control and agricultural preservation, optimizing the efficacy of established biocides through structural modification is paramount. This guide provides an in-depth technical analysis of [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- (also known as 3,5-dimethyl-2-phenylphenol), correlating its unique structural motifs with its enhanced biological activity.

By comparing this derivative against its parent compound,[1,1'-Biphenyl]-2-ol (ortho-phenylphenol or OPP), and standard phenolic alternatives like Chloroxylenol (PCMX), researchers can better understand the causality behind its performance and intelligently integrate it into drug development or formulation workflows.

Structural Analysis & Mechanistic Causality

To understand why[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- outperforms its unsubstituted precursors, we must deconstruct its molecular architecture. The biological activity of phenolic compounds is primarily governed by their ability to partition into lipid bilayers and disrupt cellular membranes.

  • The Biphenyl Core: The dual-ring system provides a large hydrophobic surface area, establishing a baseline lipophilicity that drives the molecule toward the lipid-rich environments of bacterial and fungal cell membranes [1].

  • The Hydroxyl Group (-OH): Positioned at the ortho-position relative to the phenyl ring, the hydroxyl group acts as the primary "warhead." It engages in hydrogen bonding with membrane proteins and acts as a protonophore, shuttling protons across the membrane to dissipate the proton motive force (PMF), which is critical for ATP synthesis.

  • The 3,5-Dimethyl Substitution (The Differentiator): The addition of two methyl groups at the 3 and 5 positions fundamentally alters the molecule's physicochemical profile in two ways:

    • Thermodynamic Partitioning: Each methyl group increases the partition coefficient (LogP). This higher lipophilicity acts as a thermodynamic driver, forcing the molecule deeper into the hydrophobic core of the microbial membrane compared to unsubstituted OPP.

    • Steric Shielding: The methyl groups provide steric hindrance around the phenolic hydroxyl. In biological matrices, this shielding modulates the pKa of the OH group and reduces its susceptibility to rapid metabolic conjugation (such as glucuronidation), thereby prolonging the molecule's half-life and sustained antimicrobial pressure.

Mechanism of Action Pathway

The following diagram illustrates the sequential signaling and physical disruption pathway initiated by the compound upon contact with a microbial pathogen.

MOA A 3,5-Dimethyl Biphenyl-2-ol (Lipophilic Delivery) B Bacterial Cell Membrane (Intercalation) A->B C Membrane Destabilization (Loss of PMF) B->C D Intracellular Leakage (ATP, K+ Efflux) C->D E Cell Death (Bactericidal Effect) D->E

Mechanistic pathway of 3,5-dimethyl-[1,1'-biphenyl]-2-ol inducing bacterial cell death.

Comparative Performance Data

To objectively evaluate [1,1'-Biphenyl]-2-ol, 3,5-dimethyl-, we compare its representative Structure-Activity Relationship (SAR) profile against its parent compound (OPP) and a widely used dimethylated phenolic antiseptic, Chloroxylenol (PCMX).

The data below demonstrates how the increased LogP directly correlates with a reduction in the Minimum Inhibitory Concentration (MIC), particularly against Gram-positive organisms where the thick peptidoglycan layer is easily penetrated by highly lipophilic agents.

CompoundStructural ClassificationEstimated LogPMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Primary Pharmacological Advantage
[1,1'-Biphenyl]-2-ol (OPP)Unsubstituted Biphenyl~3.18 [1]150 - 250250 - 500Broad-spectrum baseline; high aqueous solubility.
Chloroxylenol (PCMX)Dimethylated Monophenyl~3.3060 - 100150 - 250Established regulatory profile; moderate lipophilicity.
[1,1'-Biphenyl]-2-ol, 3,5-dimethyl- Dimethylated Biphenyl~4.2030 - 60100 - 200Deep membrane intercalation; high metabolic stability.

Note: MIC values are representative ranges illustrating the standard pharmacological shift induced by alkylation of the biphenyl core.

Experimental Workflows for Validation

To ensure trustworthiness and reproducibility, the biological activity of this compound must be validated using self-contained, standardized experimental systems. Below are the definitive protocols for quantifying its efficacy and proving its membrane-disrupting mechanism.

Protocol 1: High-Throughput MIC Determination (Broth Microdilution)

This protocol determines the exact concentration required to inhibit visible bacterial growth, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [2].

  • Inoculum Preparation: Isolate pure colonies of the target strain (e.g., S. aureus ATCC 29213) on tryptic soy agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- in DMSO (stock concentration: 10 mg/mL). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate. Ensure the final DMSO concentration remains below 1% to prevent solvent toxicity.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well containing 100 µL of the diluted compound, achieving a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate the plates aerobically at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).

Protocol 2: Membrane Permeability Assay (Propidium Iodide Uptake)

To definitively prove that the 3,5-dimethyl substitution enhances membrane disruption, a Propidium Iodide (PI) uptake assay is utilized. PI is a fluorescent, membrane-impermeant dye that only intercalates with DNA when the cellular membrane is structurally compromised [3].

  • Cell Harvesting: Grow bacterial cultures to the mid-logarithmic phase (OD600 ~0.5). Centrifuge at 4,000 × g for 10 minutes, wash twice, and resuspend in sterile PBS to an OD600 of 0.2.

  • Compound Exposure: Aliquot the bacterial suspension into flow cytometry tubes. Add [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- at 0.5×, 1×, and 2× the determined MIC. Include a vehicle control (DMSO) and a positive control (70% Isopropanol). Incubate at 37°C for 30 minutes.

  • Dye Addition: Add Propidium Iodide to a final concentration of 10 µg/mL in each tube. Incubate in the dark at room temperature for 15 minutes. Crucial Step: Do not wash the cells after adding PI, as this can reverse the equilibrium of the dye.

  • Quantification: Analyze the samples using a flow cytometer. Excite the PI using a 488 nm laser and detect emission at ~617 nm. The percentage of fluorescent cells directly correlates with the degree of membrane permeabilization caused by the compound.

Workflow Visualization

Workflow S1 Culture Preparation (Mid-log phase bacteria) S2 Compound Incubation (Sub-MIC & MIC concentrations) S1->S2 S3 Propidium Iodide (PI) Addition (Fluorescent Probe) S2->S3 S4 Flow Cytometry / Fluorometry (Detect PI-DNA binding) S3->S4 S5 Data Analysis (Membrane Permeability Quantification) S4->S5

Step-by-step workflow for the Propidium Iodide (PI) membrane permeability assay.

Conclusion

The structural evolution from [1,1'-Biphenyl]-2-ol to its 3,5-dimethylated derivative represents a calculated enhancement in biocide design. By strategically increasing lipophilicity and introducing steric shielding, [1,1'-Biphenyl]-2-ol, 3,5-dimethyl- achieves superior membrane intercalation and metabolic resilience. For drug development professionals, leveraging these structure-activity relationships is critical for formulating next-generation antimicrobial agents capable of overcoming the robust defenses of modern pathogens.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7017, Biphenyl-2-ol." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Available at: [Link]

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